Gp100 (25-33), mouse TFA
Description
Contextualization of Melanoma-Associated Antigens and Immune Tolerance in Murine Models
Melanoma-associated antigens (MAAs) are molecules predominantly expressed by melanoma cells and their normal cellular counterparts, melanocytes. plos.orgaacrjournals.org These antigens, such as tyrosinase, Melan-A, and Glycoprotein (B1211001) 100 (gp100), are crucial targets for immunotherapy as they can be recognized by the immune system. plos.orgmdpi.com However, because MAAs are also "self-antigens," the immune system often develops tolerance to them to prevent autoimmunity. plos.orgnih.gov This self-tolerance poses a significant challenge in developing effective cancer vaccines and immunotherapies, as the goal is to break this tolerance and mount an effective anti-tumor response. nih.govnih.gov
Murine models, particularly the C57BL/6 mouse and the B16 melanoma model, are extensively used to study the mechanisms of immune tolerance to MAAs and to evaluate strategies to overcome it. aacrjournals.orgmdpi.com These models are invaluable because they allow for the investigation of immune responses in a controlled, autologous setting that can mimic aspects of human melanoma. aacrjournals.org Research in these models has demonstrated that breaking tolerance to self-antigens is a key step in eliciting protective immunity against melanoma. nih.govpnas.org
Overview of Glycoprotein 100 (gp100) as a Shared Self/Tumor Antigen
Glycoprotein 100 (gp100), also known as pmel 17, is a transmembrane glycoprotein involved in melanin (B1238610) synthesis within melanosomes. nih.govnih.gov It is expressed in normal melanocytes and is often overexpressed in melanoma cells, making it a prominent shared self/tumor antigen. nih.govnih.govcrownbio.com Due to this expression pattern, gp100 has been a major focus of immunotherapy research for melanoma. nih.gov Both human and mouse homologues of gp100 have been identified, allowing for comparative studies and the use of murine models to develop therapeutic strategies targeting this antigen. nih.gov In humans, CD8+ T lymphocytes that recognize gp100 have been found in patients with metastatic melanoma, and their presence has been associated with tumor regression. nih.gov
Research Significance of the Murine Gp100 (25-33) Epitope: An H-2D^b-Restricted Focus
The murine Gp100 (25-33) peptide, with the amino acid sequence EGSRNQDWL, is a specific epitope—a fragment of the antigen that is recognized by the immune system. novoprolabs.comnovoprolabs.com This particular epitope is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2D^b, which is characteristic of the C57BL/6 mouse strain. nih.govnovoprolabs.com This H-2D^b-restricted presentation means that the Gp100 (25-33) epitope can be recognized by CD8+ cytotoxic T lymphocytes (CTLs) in these mice, which are capable of killing melanoma cells. novoprolabs.com
A key finding in the research of this epitope is the difference in immunogenicity between the murine and human versions. The human gp100 (25-33) epitope (sequence: KVPRNQDWL) has a higher affinity for the H-2D^b molecule than its murine counterpart. nih.govresearchgate.net This difference has been exploited to break immune tolerance in mice. Immunizing C57BL/6 mice with the human gp100 protein or the hgp100 (25-33) peptide can elicit a cross-reactive T cell response that is capable of recognizing and destroying murine B16 melanoma cells expressing the native mgp100 (25-33) epitope. nih.govresearchgate.net This phenomenon, where a homologous peptide from another species (a xenoantigen) induces a stronger immune response, has been instrumental in demonstrating that gp100 can function as a tumor rejection antigen. nih.govsb-peptide.com
Methodological Implications of Trifluoroacetic Acid (TFA) Counterion in Peptide-Based Research
Synthetic peptides for research, including Gp100 (25-33), are typically produced using solid-phase peptide synthesis (SPPS). genscript.commdpi.com A crucial step in this process involves cleaving the synthesized peptide from the resin support, which is commonly achieved using trifluoroacetic acid (TFA). genscript.commdpi.com As a result, the final lyophilized peptide product is often a salt, with TFA acting as a counterion to the positively charged amino groups in the peptide. novoprolabs.comgenscript.com
The presence of TFA as a counterion is not merely an inert byproduct of synthesis; it can have significant methodological implications. genscript.com Residual TFA can influence experimental outcomes by affecting the biological and physicochemical properties of the peptide. genscript.comnih.gov For instance, TFA has been reported to affect cell proliferation and can interfere with spectroscopic analyses like Fourier-transform infrared (FTIR) spectroscopy due to its strong absorbance in the same region as the peptide's amide I band. genscript.comnih.gov Therefore, in sensitive biological assays or detailed structural studies, it is often necessary to exchange the TFA counterion for a more biologically compatible one, such as hydrochloride or acetate (B1210297), or to be aware of its potential effects on the experimental data. genscript.commdpi.com
Chemical Compound Information
Structure
2D Structure
Properties
Molecular Formula |
C48H70F3N15O19 |
|---|---|
Molecular Weight |
1218.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H69N15O17.C2HF3O2/c1-21(2)14-31(45(77)78)61-41(73)28(15-22-18-53-25-7-4-3-6-23(22)25)58-43(75)30(17-37(68)69)60-40(72)27(10-11-33(48)63)57-42(74)29(16-34(49)64)59-39(71)26(8-5-13-52-46(50)51)56-44(76)32(20-62)55-35(65)19-54-38(70)24(47)9-12-36(66)67;3-2(4,5)1(6)7/h3-4,6-7,18,21,24,26-32,53,62H,5,8-17,19-20,47H2,1-2H3,(H2,48,63)(H2,49,64)(H,54,70)(H,55,65)(H,56,76)(H,57,74)(H,58,75)(H,59,71)(H,60,72)(H,61,73)(H,66,67)(H,68,69)(H,77,78)(H4,50,51,52);(H,6,7)/t24-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI Key |
JHAQRKNFSLTWQJ-MGFDRQLESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular and Antigenic Characterization of Gp100 25 33 , Mouse Tfa
Structural Definition and Sequence Analysis of Murine Gp100 (25-33)
The Gp100 (25-33), mouse peptide, also referred to as mgp100 (25-33), is a nonapeptide, meaning it is composed of nine amino acids. nih.gov Its specific sequence is derived from residues 25 to 33 of the full-length mouse Gp100 protein, also known as pmel 17. nih.govmedchemexpress.comnovoprolabs.com The primary amino acid sequence for the murine Gp100 (25-33) peptide is:
EGSRNQDWL (Glutamic acid - Glycine (B1666218) - Serine - Arginine - Asparagine - Glutamine - Aspartic acid - Tryptophan - Leucine). novoprolabs.comaacrjournals.org
This sequence is crucial for its interaction with components of the immune system, specifically Major Histocompatibility Complex (MHC) molecules and T-cell receptors (TCRs). novoprolabs.com
Major Histocompatibility Complex Class I (MHC-I) Binding and Epitope Presentation
The presentation of peptide fragments by MHC-I molecules on the surface of cells is a critical step for the activation of CD8+ cytotoxic T-lymphocytes (CTLs), which are essential for anti-tumor immunity.
In mice, particularly the C57BL/6 strain, the Gp100 (25-33) peptide is recognized as an H-2D^b–restricted epitope. nih.govanaspec.comlabscoop.com This means it is presented on the cell surface by the specific MHC-I allele known as H-2D^b. The peptide contains anchor residues that facilitate this binding; specifically, Asparagine (N) at position 5 and Leucine (B10760876) (L) at position 9 are considered optimal dominant anchor residues for the H-2D^b binding groove. nih.govaacrjournals.org
Despite possessing the correct anchor residues, the natural mouse Gp100 (25-33) peptide exhibits a notably low binding affinity for H-2D^b. nih.gov Cell-free competition binding assays have measured its dissociation constant (K_D) to be approximately 22,975 nM, indicating a weak and unstable interaction. nih.gov This low affinity is a primary reason for its poor immunogenicity in mice, as the weak binding leads to inefficient presentation to T-cells, contributing to immune tolerance towards this "self" antigen. nih.govsb-peptide.com
A striking difference in immunogenicity is observed when comparing the murine Gp100 (25-33) peptide with its human homolog, hGp100 (25-33). The human version is significantly more effective at inducing a cross-reactive T-cell response against murine melanoma cells. nih.gov This enhanced immunoreactivity is directly linked to its superior binding to the mouse H-2D^b molecule. nih.govpnas.org
The human Gp100 (25-33) sequence is KVPRNQDWL (Lysine - Valine - Proline - Arginine - Asparagine - Glutamine - Aspartic acid - Tryptophan - Leucine). novoprolabs.comaacrjournals.orgsb-peptide.com
Studies have shown that the human peptide has a dramatically higher affinity for H-2D^b, with a measured K_D of 186 nM, which is over 100-fold stronger than its murine counterpart. nih.gov This increased affinity translates to a 2-log increase in the ability to stabilize H-2D^b molecules on the cell surface and a 3-log increase in its capacity to stimulate interferon-γ release from specific T-cells compared to the mouse peptide. nih.govpnas.org
Table 1: Sequence and H-2D^b Affinity Comparison of Murine vs. Human Gp100 (25-33)
| Feature | Gp100 (25-33), mouse | Gp100 (25-33), human |
| Sequence | EGSRNQDWL | KVPRNQDWL |
| H-2D^b Binding Affinity (K_D) | ~22,975 nM nih.gov | ~186 nM nih.gov |
| Relative Immunogenicity | Low nih.gov | High (cross-reactive) nih.gov |
The profound difference in binding affinity between the mouse and human Gp100 (25-33) peptides is attributed entirely to the amino acid substitutions at the first three N-terminal positions, which are considered non-anchor or secondary anchor residues. nih.govaacrjournals.org
The key substitutions are:
Position 1: Glutamic acid (E) in mouse vs. Lysine (B10760008) (K) in human. The introduction of a positively charged lysine improves binding affinity compared to the negatively charged glutamic acid. nih.govaacrjournals.org
Position 2: Glycine (G) in mouse vs. Valine (V) in human.
Position 3: Serine (S) in mouse vs. Proline (P) in human. The cyclic proline residue is known to reduce the conformational flexibility of the peptide backbone. nih.gov Structural analyses have shown that a proline at this position can form stabilizing interactions with a conserved tyrosine residue (Y159) within the H-2D^b binding cleft. aacrjournals.orgresearchgate.net
These three changes collectively enhance the fit of the human peptide into the H-2D^b binding groove, creating a much more stable interaction. nih.gov
The stability of the peptide-MHC (pMHC) complex on the cell surface is critical for T-cell recognition. A more stable complex persists longer, increasing the probability of engaging a specific T-cell receptor. The substitutions in the human Gp100 peptide lead to a significantly more stable H-2D^b/peptide complex compared to the one formed with the mouse peptide. aacrjournals.org
MHC stabilization assays, which measure the persistence of pMHC complexes on the surface of cells that cannot replenish them (like TAP-deficient RMA-S cells), demonstrate this effect. Peptide variants containing a proline at position 3, such as the human KVP sequence, show a superior capacity to stabilize H-2D^b expression over several hours compared to the murine EGS sequence. aacrjournals.orgresearchgate.net This enhanced stability is a direct consequence of the higher binding affinity conferred by the N-terminal amino acid changes. aacrjournals.org
Comparative Immunoreactivity and MHC-I Binding with Human Gp100 (25-33)
Endogenous Expression and Post-Translational Modifications in Murine Systems
The Gp100 protein is endogenously expressed in murine systems within specific cell types. It is classified as a melanocyte differentiation antigen, meaning it is found in normal melanocytes and is also highly expressed in the majority of malignant melanoma cells. nih.govglpbio.comnih.gov
The full-length Gp100 protein undergoes a series of complex post-translational modifications that are essential for its function and for the generation of T-cell epitopes. The protein is synthesized and then glycosylated (both N- and O-linked glycosylation) in the endoplasmic reticulum and Golgi apparatus. abcam.comuniprot.orgabcam.com Following glycosylation, the protein undergoes multi-step proteolytic processing within post-Golgi and endosomal compartments. abcam.comnih.gov This processing cleaves the full-length precursor protein into smaller fragments. It is through this natural intracellular antigen processing pathway that the Gp100 (25-33) epitope is generated and subsequently loaded onto MHC-I molecules for presentation at the cell surface. aacrjournals.org
Expression in Normal Melanocytes and Melanoma Cells
The Gp100 protein is a tissue differentiation antigen, meaning its expression is characteristic of a specific cell lineage. nih.gov In mice, as in humans, Gp100 is naturally expressed in both normal, non-cancerous melanocytes and in malignant melanoma cells. nih.govrupress.orgmedchemexpress.com This shared expression is a key reason why Gp100 is considered a "self-antigen" by the immune system. nih.gov
Research has demonstrated the presence of Gp100 in various mouse models. For instance, the immortalized normal mouse melanocyte line, Melan-A, expresses Gp100. researchgate.net Similarly, the widely used B16 mouse melanoma cell line and its sublines also express this protein. nih.govresearchgate.net Quantitative PCR analyses have been used to compare the mRNA expression levels of Gp100 in different B16.F10 melanoma sublines relative to other cell types and normal tissues, confirming its status as a prominent melanoma-associated antigen. researchgate.net While Gp100 is upregulated in melanocytes and melanoma, it is generally found at low levels in other tissues. biotium.com The consistent presence of the Gp100 (25-33) epitope in both healthy and cancerous melanocytic cells makes it a critical target for studying immune tolerance and the development of immunotherapies against melanoma. nih.govglpbio.com
Considerations of Pyroglutamyl (pGlu) Peptide Formation
A notable chemical modification relevant to peptides with N-terminal glutamic acid (E) or glutamine (Q) is the formation of a pyroglutamyl (pGlu) residue. anaspec.comlabscoop.comresearchgate.net The mouse Gp100 (25-33) peptide begins with glutamic acid (EGSRNQDWL), making it susceptible to this modification. anaspec.comnovoprolabs.com
Pyroglutamyl formation is an intramolecular cyclization reaction where the N-terminal amino group attacks the side-chain carboxyl group, resulting in a five-membered lactam ring and the loss of a water molecule. nih.govthieme-connect.de This conversion can occur spontaneously, particularly under conditions of heat or mild acidity, and can also be catalyzed by enzymes like glutaminyl cyclase. researchgate.netthieme-connect.desciopen.com This cyclization is not a rare event; it is considered a natural process for many peptides and proteins. novoprolabs.comlabscoop.com The formation of pGlu from an N-terminal glutamic acid is a dehydration reaction. sci-hub.se
Immunological Mechanisms of Recognition and Response to Gp100 25 33 , Mouse Tfa
CD8+ T Lymphocyte Priming and Activation
The activation of naive CD8+ T cells against the Gp100 (25-33) epitope is a critical initiating event in the anti-tumor immune response. This process is governed by the specificity of the T cell receptor and has been extensively studied using specialized experimental models.
T Cell Receptor (TCR) Specificity and Avidity for Gp100 (25-33)/H-2D^b Complexes
The interaction between the T cell receptor (TCR) on CD8+ T cells and the Gp100 (25-33) peptide presented by the MHC class I molecule H-2D^b is a cornerstone of the specific immune recognition of melanoma cells. The mouse Gp100 (25-33) peptide sequence is EGSRNQDWL. rupress.org A human counterpart, hgp100 (25-33) with the sequence KVPRNQDWL, has been shown to be more immunogenic. rupress.orgsb-peptide.com This enhanced immunogenicity is attributed to a higher binding affinity for the H-2D^b molecule, making it a heteroclitic epitope. rupress.orgsb-peptide.com
Studies have demonstrated that T cells from pmel-1 transgenic mice, which are engineered to recognize Gp100 (25-33), respond to both the mouse and human versions of the peptide. However, the concentration of the human peptide required to elicit a T cell response is over 100-fold lower than that of the mouse peptide. rupress.org This difference in avidity has significant implications for vaccine development and T cell-based immunotherapies. Research has also explored modifications to the peptide sequence, such as substituting the third amino acid with proline, to further enhance MHC stability and TCR recognition. iedb.org
| Peptide | Sequence | Relative Avidity for TCR | Binding Affinity for H-2D^b |
|---|---|---|---|
| Mouse Gp100 (25-33) | EGSRNQDWL | Lower | Lower |
| Human Gp100 (25-33) | KVPRNQDWL | Higher | Higher |
Development and Application of Gp100 (25-33)-Specific TCR Transgenic Mice (e.g., Pmel-1 Model)
To facilitate the study of Gp100-specific T cell responses, the Pmel-1 transgenic mouse model was developed. rupress.org These mice express a TCR (Vα1/Vβ13) that is specific for the Gp100 (25-33) peptide presented by H-2D^b. rupress.orgjax.org In Pmel-1 mice, over 95% of CD8+ T cells express this transgenic TCR. rupress.orgjax.org
The Pmel-1 model has been invaluable for a wide range of immunological research, including:
In vivo T-cell biology: Studying TCR-ligand interactions, T-cell activation, and thymic selection. jax.org
Immunotherapy models: Providing a physiologically relevant system for investigating adoptive T cell therapies and vaccine strategies against the B16 melanoma model. jax.orgaacrjournals.orgnih.gov
Antigen cross-presentation: Elucidating the mechanisms by which antigen-presenting cells process and present exogenous antigens. jax.org
The use of Pmel-1 mice allows for the tracking of a large, monoclonal population of Gp100-specific T cells, enabling detailed analysis of their expansion, differentiation, and effector functions in response to vaccination or tumor challenge. aacrjournals.orgresearchgate.net
Utility of T Cell Hybridoma Systems in Epitope Recognition Studies
T cell hybridomas are immortalized cell lines that express a specific TCR and can be used as a tool to study antigen recognition. A lacZ inducible CD8+ T cell hybridoma, named BUSA14, has been generated from Pmel-1 mice. plos.orgnih.gov This hybridoma recognizes both human and mouse Gp100 (25-33) peptides presented on dendritic cells and tumor cell lines. plos.orgnih.gov
The BUSA14 hybridoma offers several advantages for research:
Quantifiable and sensitive detection: T cell activation can be easily measured through the induction of the lacZ reporter gene. plos.orgnih.gov
Cost-effective and straightforward: Provides a readily available and easy-to-maintain system for studying peptide presentation by MHC-I molecules. plos.orgnih.gov
Versatility: Can be used to screen for antigen presentation by various cell types and to study the interactions between TCRs and peptide-MHC complexes of different affinities. plos.orgnih.gov
Antigen Processing, Cross-Presentation, and Antigen-Presenting Cell (APC) Interactions
The presentation of the Gp100 (25-33) epitope to CD8+ T cells is a critical step in initiating an adaptive immune response. This process is primarily carried out by professional antigen-presenting cells (APCs) through a mechanism known as cross-presentation.
Role of Dendritic Cells and Macrophages in Gp100 (25-33) Presentation
Dendritic cells (DCs) are the most potent APCs and play a central role in priming naive T cells. They can capture tumor antigens from the environment and, through cross-presentation, load the processed peptides onto MHC class I molecules for presentation to CD8+ T cells. mdpi.comnih.govplos.org Studies have shown that DCs pulsed with Gp100 (25-33) peptide or engineered to express the Gp100 protein can effectively stimulate Gp100-specific T cell responses. aacrjournals.orgnih.gov
Research has also indicated that the state of the tumor cells from which antigens are acquired can influence the efficiency of cross-presentation by DCs, with live tumor cells potentially providing a better source of antigen than apoptotic cells. nih.govplos.org Furthermore, complement C3 produced by DCs can act as a costimulatory factor, enhancing T cell activation and proliferation during antigen presentation. aacrjournals.orgoup.com While DCs are the primary cross-presenting cells, tumor-resident macrophages may also play a role in modulating the T cell response within the tumor microenvironment. nih.gov
| Cell Type | Primary Role | Mechanism of Antigen Acquisition | Key Molecules Involved |
|---|---|---|---|
| Dendritic Cells | Priming of naive CD8+ T cells | Phagocytosis of tumor cells/antigens | MHC Class I (H-2D^b), Costimulatory molecules (e.g., CD80/CD86) |
| Macrophages | Modulation of T cell response in tumor microenvironment | Phagocytosis of tumor cells/debris | MHC Class I, PD-L1 |
Tumor Cell Line Presentation of Gp100 (25-33)
Melanoma cell lines, such as B16, endogenously process and present the mouse Gp100 (25-33) peptide on their surface via MHC class I molecules. rupress.orgplos.orgnih.gov This direct presentation makes them recognizable targets for Gp100-specific CD8+ T cells. The BUSA14 T cell hybridoma has been shown to be activated by B16 melanoma lines, confirming the presence of the Gp100 (25-33)/H-2D^b complex on the tumor cell surface. plos.orgnih.gov
However, the level of antigen presentation by tumor cells can be variable and may not always be sufficient to induce a robust anti-tumor immune response, highlighting the importance of cross-presentation by APCs to effectively prime T cells. nih.gov The B16 melanoma model, in conjunction with Pmel-1 T cells, provides a powerful system to study the dynamics of tumor cell recognition and killing by the immune system. nih.gov
Elicitation and Characterization of Antigen-Specific Immune Responses
The elicitation of an immune response against the self-antigen glycoprotein (B1211001) 100 (gp100) is a central goal in melanoma immunotherapy. The mouse homolog, mgp100, is a nonmutated differentiation antigen expressed on both normal melanocytes and melanoma cells, making it a challenging target due to immunological tolerance. sb-peptide.comnih.gov Research has focused on the gp100 (25-33) epitope, an immunodominant peptide presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db. sb-peptide.comnih.gov
The precursor frequency of naive CD8+ T cells recognizing the endogenous mgp100 (25-33) epitope is exceptionally low, estimated to be approximately 1 in 1 million CD8+ T cells in C57BL/6 mice. nih.gov This low frequency is a significant hurdle in generating a robust primary immune response. nih.gov Active vaccination strategies are required to expand this small population of self-reactive T cells. nih.gov
Studies using adoptive transfer of gp100-specific T cells from pmel-1 transgenic mice have allowed for sensitive monitoring of T cell responses. jci.org Following vaccination, these T cells can undergo massive clonal expansion. aacrjournals.org For instance, combining adoptive cell transfer with a long peptide-based vaccine can lead to a 1,000-fold expansion of the transferred CD8+ T cells. aacrjournals.org The kinetics of the response show that after vaccination, the proportion of gp100-specific T cells increases significantly in the blood and lymphoid organs. jci.orgtandfonline.com This primary expansion is crucial for controlling tumor growth. sci-hub.se
Following the primary response, a pool of antigen-specific memory T cells is generated. jci.orgaacrjournals.org The magnitude of this memory population has been correlated with effective long-term antitumor responses. aacrjournals.org The development of functional memory T cells is a key objective, as they can provide long-lived protection against tumor recurrence following initial treatment, such as surgical excision. jci.org
Table 1: Estimated Precursor Frequency of Gp100-Specific CD8+ T Cells
| Specificity | Precursor Frequency (per 106 CD8+ T cells) | Mouse Model | Reference |
|---|---|---|---|
| Endogenous mgp100 (25-33) | ~1 | C57BL/6 | nih.gov |
Upon recognition of the gp100 (25-33) peptide presented by H-2Db molecules on target cells, specific CD8+ T cells become activated and produce a range of cytokines and effector molecules. rupress.orgtandfonline.com The primary cytokine associated with the anti-tumor response is Interferon-gamma (IFN-γ). sb-peptide.comnih.govrupress.org The release of IFN-γ is a key indicator of T cell activation and functional avidity. tandfonline.complos.org
Studies using pmel-1 transgenic T cells, which are specific for the gp100 (25-33) epitope, demonstrate robust IFN-γ production following stimulation with the peptide or with gp100-expressing B16 melanoma cells. rupress.orgtandfonline.com In addition to IFN-γ, gp100-specific T cells can also secrete other pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (B1167480) (IL-2). plos.org A T cell hybridoma specific for gp100 (25-33) was shown to produce TNF-α and IL-2 upon activation. plos.org
Beyond cytokines, activated cytotoxic T lymphocytes (CTLs) produce effector molecules critical for target cell lysis, including perforin (B1180081) and granzymes. nih.gov Intracellular staining of gp100-specific CD8+ T cells can reveal the presence of these molecules, confirming their cytotoxic potential. nih.gov The degranulation marker CD107a (LAMP-1) can also be detected on the surface of these T cells following target engagement, indicating the release of lytic granules. aacrjournals.org
Table 2: Cytokine Profile of Gp100 (25-33)-Specific T Cells
| Cytokine/Molecule | Function | Study Context | References |
|---|---|---|---|
| IFN-γ | Key pro-inflammatory and anti-tumor cytokine | Released upon stimulation with peptide or B16 melanoma cells | sb-peptide.comnih.govrupress.orgtandfonline.com |
| TNF-α | Pro-inflammatory cytokine, induces apoptosis | Secreted by gp100-specific T cell hybridoma | plos.org |
| IL-2 | T cell growth factor, promotes proliferation | Secreted by gp100-specific T cell hybridoma | plos.org |
| CD107a | Degranulation marker | Expressed during culture with peptide-pulsed cells | aacrjournals.org |
A defining feature of the CD8+ T cell response to gp100 (25-33) is the direct killing of target cells expressing the antigen. nih.govescholarship.org These CTLs are crucial for mediating the regression of melanoma tumors. nih.govsci-hub.se The cytotoxic function can be quantified using various methods, including the standard Chromium-51 (51Cr) release assay and in vivo killing assays. nih.govresearchgate.net
In a 51Cr release assay, immunization of mice with a DNA minigene construct of the human gp100 (25-33) epitope induced CTLs that could effectively lyse target cells pulsed with the mouse gp100 (25-33) peptide. researchgate.net This demonstrates cross-reactivity, a vital component for effective immunotherapy. nih.gov In vivo killing assays further confirm this lytic capacity under physiological conditions. nih.govnih.gov In this setup, target cells pulsed with the gp100 (25-33) peptide are labeled and injected into mice; their subsequent elimination by the host's immune system provides a direct measure of antigen-specific cytotoxicity. nih.govnih.gov
Gp100-specific CTLs recognize and kill not only peptide-pulsed target cells but also syngeneic melanoma cell lines, such as B16, that endogenously process and present the mgp100 (25-33) epitope. nih.govsci-hub.segenscript.com However, tumors can develop resistance to T-cell therapy through mechanisms like the loss of target antigen expression in an inflammatory microenvironment. sci-hub.se
Overcoming Immune Evasion and Self-Tolerance Mechanisms
The induction of immunity against self-antigens like mgp100 is challenging due to central and peripheral tolerance mechanisms that either delete or functionally inactivate self-reactive T cells. sb-peptide.comnih.gov Consequently, immunization with the native mgp100 peptide or a recombinant vaccinia virus encoding it is often non-immunogenic. sb-peptide.com
A highly effective strategy to break tolerance to mgp100 is xenogeneic immunization, which involves vaccinating mice with the orthologous human gene or peptide (hgp100). nih.govresearchgate.netnih.gov Immunization of C57BL/6 mice with a recombinant vaccinia virus or a DNA plasmid encoding full-length hgp100 elicits a specific CD8+ T cell response. sb-peptide.comnih.gov These T cells are cross-reactive and can recognize the endogenous mgp100 (25-33) epitope, leading to the rejection of syngeneic melanoma tumors. nih.govresearchgate.net
Another approach involves enhancing T cell activation signals. Co-administration of DNA encoding the costimulatory molecule CD40L with a DNA vaccine for mgp100 has been shown to generate higher avidity antigen-specific CD8+ T cells. plos.org This strategy helps to break immune tolerance and results in better tumor control. plos.org
The superior immunogenicity of hgp100 in mice is attributed to the H-2Db-restricted epitope hgp100 (25-33), which functions as a heteroclitic epitope for mgp100 (25-33). sb-peptide.comnih.gov A heteroclitic epitope is an altered peptide that induces a more potent T cell response than the native peptide. sb-peptide.com This enhanced potency can be due to increased binding affinity for the MHC molecule or improved stimulation of the T cell receptor (TCR). sb-peptide.com
The mouse gp100 (25-33) sequence is EGSRNQDWL, while the human homolog is KVPRNQDWL. rupress.org The three amino-terminal residues differ between the two species. sb-peptide.com These differences result in the human peptide binding to the mouse H-2Db molecule with approximately 100-fold greater efficiency than the mouse peptide. rupress.org This significantly higher affinity for MHC class I stabilizes the peptide-MHC complex on the cell surface, leading to more effective T cell priming. sb-peptide.comresearchgate.net
This increased binding affinity translates into a much greater ability to trigger T cell effector functions. The hgp100 (25-33) peptide can stimulate IFN-γ release from T cells at concentrations up to 1,000-fold lower than the mgp100 (25-33) peptide. sb-peptide.comrupress.org Studies have shown that immunization with a minigene construct of hgp100 (25-33) is sufficient to induce protective anti-tumor immunity against B16 melanoma, whereas the mgp100 (25-33) minigene fails to do so. researchgate.netnih.gov This highlights that the fortuitous existence of a high-affinity altered peptide ligand is both necessary and sufficient to break tolerance and generate effective, self-reactive, tumoricidal T cells. sb-peptide.comnih.gov
Table 3: Comparison of Mouse vs. Human Gp100 (25-33) Epitopes
| Feature | mgp100 (25-33) | hgp100 (25-33) | Reference |
|---|---|---|---|
| Sequence | EGSRNQDWL | KVPRNQDWL | rupress.org |
| MHC Binding Affinity (H-2Db) | Low | High (~100-fold greater than mgp100) | sb-peptide.comrupress.org |
| Immunogenicity in Mice | Poor/None | High | sb-peptide.comnih.gov |
| T Cell Activation | Requires high peptide concentration | Effective at >100-fold lower concentrations | rupress.org |
| Tumor Protection | Ineffective | Induces rejection of B16 melanoma | researchgate.netnih.gov |
Modulation of Regulatory T Cell (Treg) Activity in Gp100 (25-33) Responses
Regulatory T cells (Tregs), characterized by the expression of the transcription factor Foxp3, are critical mediators of peripheral tolerance and can significantly dampen anti-tumor immune responses. Therapeutic strategies involving the Gp100 (25-33) mouse peptide have been shown to modulate the activity and prevalence of these suppressive cells within the tumor microenvironment.
Research has demonstrated that vaccination with dendritic cells (DCs) pulsed with the Gp100 (25-33) peptide can lead to a reduction of Tregs at the tumor site. In a study utilizing a B16F10 melanoma model, mice treated with Gp100 (25-33) peptide-pulsed DCs exhibited a decreased number of intratumoral CD4+CD25+Foxp3+ Treg elements. d-nb.inforesearchgate.net This reduction in the regulatory T cell population was associated with an increase in effector T cells, suggesting a shift in the balance towards a more effective anti-tumor response. d-nb.inforesearchgate.net
Furthermore, combining Treg depletion with a Gp100 (25-33)-based vaccine has been shown to enhance tumor suppression, particularly in later stages of tumor growth. jci.org This suggests that the presence of Tregs can be a significant obstacle to the efficacy of Gp100 (25-33)-targeted immunotherapies.
Another approach to overcoming Treg-mediated suppression involves targeting the glucocorticoid-induced tumor necrosis factor receptor (GITR), which is constitutively expressed at high levels on Tregs. Treatment with an agonist anti-GITR monoclonal antibody (DTA-1) in mice with established B16 melanoma led to a significant impairment of intra-tumor Treg accumulation, resulting in a higher ratio of effector T cells to Tregs. plos.org Interestingly, this treatment did not affect systemic Treg frequencies but rather induced a loss of Foxp3 expression in Tregs within the tumor, suggesting an instability of the Treg phenotype in the local tumor environment. plos.org
Table 1: Modulation of Regulatory T Cell (Treg) Populations in Response to Gp100 (25-33)-Based Therapies
| Therapeutic Strategy | Key Findings on Treg Modulation | Tumor Model | Reference |
|---|---|---|---|
| Gp100 (25-33) Peptide-Pulsed DC Vaccination | Decreased number of intratumoral CD4+CD25+Foxp3+ Tregs. | B16F10 Melanoma | d-nb.inforesearchgate.net |
| Agonist Anti-GITR mAb (DTA-1) | Impaired intra-tumor Treg accumulation and induced loss of Foxp3 expression in intratumoral Tregs. | B16 Melanoma | plos.org |
| Combination of DC Vaccine and Treg Depletion | Enhanced tumor suppression, especially in later-stage tumors. | B16-F10 Melanoma | jci.org |
Antigen Spreading and Endogenous T-Cell Repertoire Expansion
A successful anti-tumor immune response often involves the broadening of T-cell reactivity from the initial target antigen to other tumor-associated antigens, a phenomenon known as antigen spreading or epitope spreading. Immunization with Gp100 (25-33), mouse (TFA) has been shown to induce such a diversification of the endogenous T-cell repertoire, leading to a more comprehensive and durable anti-tumor effect.
One clear demonstration of this phenomenon was observed when a DNA vaccine for human Gp100 was combined with a monoclonal antibody (TA99) that targets the melanoma antigen tyrosinase-related protein-1 (Tyrp1). This combination therapy not only enhanced the CD8+ T-cell response against Gp100 (25-33) but also induced de novo CD8+ T-cell responses against the Tyrp1 (455-463) epitope, despite the fact that the mice were not vaccinated against Tyrp1. researchgate.net This indicates that the initial immune response against Gp100 led to tumor cell killing and the subsequent release and presentation of other tumor antigens, thereby expanding the repertoire of tumor-reactive T-cells.
Further evidence for antigen spreading comes from studies combining adoptive T-cell therapy (ACT) with a lymph node-targeted vaccine. In a B16F10 melanoma model, mice treated with Gp100 (25-33)-specific TCR T-cells and an amphiphilic vaccine achieved long-term survival and were protected against tumor recurrence. This protection was associated with the development of immune responses against additional tumor-associated antigens not targeted by the initial therapy, highlighting the importance of epitope spreading for durable anti-tumor immunity. nih.gov
The induction of an expanded endogenous T-cell repertoire is a critical component of successful immunotherapy. By initiating a potent response against Gp100 (25-33), the immune system can subsequently recognize and eliminate tumor cells expressing a broader array of antigens, thereby counteracting tumor immune escape mechanisms such as antigen loss.
Table 2: Evidence of Antigen Spreading Following Gp100 (25-33)-Focused Immunotherapy
| Therapeutic Approach | Primary Target | Antigen Spreading Target | Key Outcome | Reference |
|---|---|---|---|---|
| Gp100 DNA Vaccine + TA99 mAb | Gp100 (25-33) | Tyrp1 (455-463) | Induction of CD8+ T-cell responses against Tyrp1 in mice not vaccinated against it. | researchgate.net |
| Gp100 (25-33) TCR T-cell Therapy + Lymph Node-Targeted Vaccine | Gp100 (25-33) | Other Tumor-Associated Antigens | Protection against tumor recurrence associated with a broadened anti-tumor T-cell response. | nih.gov |
Preclinical Therapeutic Strategies and Models Utilizing Gp100 25 33 , Mouse Tfa
Development of Gp100 (25-33)-Based Cancer Vaccines
Peptide-based cancer vaccines aim to activate the host's immune system to recognize and eliminate tumor cells. mdpi.com However, peptide antigens like Gp100 (25-33) are often poorly immunogenic on their own and require advanced formulation strategies and the inclusion of adjuvants to generate a robust and effective anti-tumor response. mdpi.comnih.gov
To enhance the immunogenicity of the Gp100 (25-33) peptide, researchers have focused on optimizing delivery systems and combining the peptide with powerful immune-stimulating adjuvants.
Liposomes are considered a promising antigen delivery system for cancer vaccines. nih.gov They can protect the peptide antigen from degradation, co-deliver antigens and adjuvants to the same antigen-presenting cells (APCs) like dendritic cells (DCs), and facilitate efficient uptake by these cells. mdpi.comnih.gov
Cationic liposomes have been successfully used to deliver the Gp100 (25-33) self-antigen. nih.govresearchgate.net Studies have shown that decorating cationic liposomes with the Gp100 (25-33) peptide significantly enhances the induction of antigen-specific CD4+ T cells compared to the free peptide. nih.gov The encapsulation of Gp100 (25-33) can be challenging due to its hydrophilic nature, leading to low encapsulation efficiency in some formulations like those using poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles. nih.gov However, specific liposomal formulations, such as those incorporating dioleoylphosphatidylethanolamine (DOPE), have demonstrated significantly higher encapsulation rates. researchgate.net The combination of a liposomal Gp100 vaccine with other immunotherapies has been shown to potentiate therapeutic effects in melanoma models. nih.gov
| Liposomal Formulation Feature | Observed Immunological Effect | Reference |
|---|---|---|
| Cationic Liposomes decorated with Gp100 (25-33) | Markedly increased the number of antigen-specific CD4+ T cells over free peptide. | nih.gov |
| Formulation including Dioleoylphosphatidylethanolamine (DOPE) | Showed a significantly higher encapsulation rate for the gp100 peptide. | researchgate.net |
| Liposomal Gp100 (25-33) co-administered with CpG ODN | Led to remarkable tumor regression and increased tumor-infiltrated lymphocytes (TILs) with high cytotoxic activity. | nih.govnih.gov |
| General Liposomal Delivery | Protects peptide from degradation and enables efficient co-delivery of antigen and adjuvants to DCs. | mdpi.comnih.gov |
Toll-like receptor (TLR) agonists are potent adjuvants that activate innate immune responses, which in turn enhance the adaptive immune response to vaccine antigens. nih.gov They are crucial for overcoming the low immunogenicity of self-antigens like Gp100.
CpG ODN (TLR9 Agonist): CpG oligodeoxynucleotides (ODN) are synthetic DNA sequences that act as agonists for TLR9, which is highly expressed in DCs. nih.gov The co-administration of CpG ODN with Gp100 (25-33) vaccines induces a Th1-polarized immune response, characterized by the secretion of cytokines like IL-12 and IFN-γ, and promotes the generation of tumor-specific cytotoxic T lymphocytes (CTLs). nih.gov Combining a liposomal Gp100 (25-33) vaccine with CpG ODN has been shown to significantly increase the number of tumor-infiltrating lymphocytes (TILs) and their cytotoxic activity, leading to remarkable tumor regression in mouse models. nih.govnih.gov
Poly-ICLC (TLR3 Agonist): Poly-ICLC is a synthetic, stabilized double-stranded RNA that activates TLR3, mimicking a viral infection. nih.govnih.gov It is a powerful immune stimulator used as an adjuvant in peptide-based cancer vaccines to induce robust CD4+ and CD8+ T cell responses. nih.gov When used as an adjuvant with peptide antigens, Poly-ICLC promotes the expansion of antigen-specific CTLs. nih.govnih.gov In glioma models, Poly-ICLC has been used with tumor antigens to generate effective anti-tumor responses. aai.org
Other TLR agonists, such as the TLR7 ligand imiquimod, have also been used in combination with Gp100 (25-33) peptide vaccination to induce strong expansion of T cells. aacrjournals.org
| TLR Agonist | Mechanism of Action | Effect on Gp100 (25-33) Vaccine Efficacy | Reference |
|---|---|---|---|
| CpG ODN | Activates TLR9 on dendritic cells. | Induces Th1 and tumor-specific CTLs; enhances IFN-γ production and cytotoxic activity of TILs. | nih.gov |
| Poly-ICLC | Activates TLR3, mimicking a viral dsRNA pathogen-associated molecular pattern (PAMP). | Promotes efficient expansion of antigen-specific cytotoxic T lymphocytes. | nih.govnih.govnih.gov |
| Imiquimod | Activates TLR7. | Induces strong expansion of Gp100 (25-33)-specific T cells after adoptive transfer. | aacrjournals.org |
The route of administration is a critical factor that dictates the immunogenicity and therapeutic success of peptide-based cancer vaccines. nih.gov Research comparing different routes has revealed significant differences in the magnitude and quality of the resulting immune response.
Studies have shown that systemic intravenous (i.v.) vaccination can be far superior to the conventional subcutaneous (s.c.) route for inducing large T-cell responses in mice. nih.gov The i.v. route promotes the systemic dissemination of the peptide antigen throughout the lymphoid system, allowing it to be delivered to a greater number of APCs. nih.gov This leads to more efficient recruitment and expansion of antigen-specific CTL precursors. nih.gov In experiments using pmel-1 TCR transgenic mice, whose T cells are specific for the Gp100 (25-33) epitope, both i.v. and intramuscular (i.m.) administration of a Gp100 vaccine were more effective than s.c. vaccination at inducing and expanding the CTL response. nih.gov
Conversely, other studies have identified the s.c. route as optimal for specific vaccine platforms. jci.org Another approach, iontophoretic (IP) delivery, has also been explored as a method for transcutaneous immunization. jst.go.jp
| Vaccination Route | Key Finding | Underlying Mechanism | Reference |
|---|---|---|---|
| Intravenous (i.v.) | Superior to s.c. route at inducing large T-cell responses. | Promotes systemic dissemination of antigen to a large number of APCs. | nih.gov |
| Intramuscular (i.m.) | More effective than s.c. vaccination at inducing CTL expansion. | Effective at inducing and expanding CTL responses. | nih.gov |
| Subcutaneous (s.c.) | Less effective than i.v. or i.m. in some models, but identified as optimal in others. | Conventional route, efficacy depends on vaccine formulation. | nih.govjci.org |
| Iontophoretic (IP) | Investigated as a method for transcutaneous immunization. | Depends on activation of skin-resident immune cells. | jst.go.jp |
The B16F10 murine melanoma cell line, which expresses the Gp100 antigen, is a widely used and aggressive model to evaluate the therapeutic efficacy of cancer vaccines. nih.govresearchgate.net Successful Gp100 (25-33)-based vaccination strategies in this model are characterized by the induction of potent anti-tumor immunity that can control tumor growth and improve survival.
Therapeutic vaccination with optimized Gp100 (25-33) formulations leads to a significant increase in the number and function of Gp100-specific TILs. nih.govbmj.com For instance, combining a liposomal Gp100 vaccine with CpG ODN and an anti-PD-1 antibody resulted in a marked increase in TILs that produced high levels of IFN-γ and exhibited strong cytotoxic activity, leading to significant tumor regression. nih.govnih.gov Similarly, a DNA vaccine fusing Gp100 to the chemokine MIP3α enhanced the number of Gp100 (25-33)-reactive CD8+ TILs, which correlated with enhanced tumor suppression and survival. bmj.com
Vaccination with Gp100 (25-33) has been shown to delay tumor growth and prolong survival in mice challenged with B16F10 cells. aacrjournals.orgresearchgate.net These protective effects are often linked to the expansion of memory CD8+ T cells. researchgate.net
| Vaccine Strategy in B16F10 Model | Key Immunological Outcome | Therapeutic Efficacy | Reference |
|---|---|---|---|
| Liposomal Gp100 + CpG + anti-PD-1 | Increased number of TILs with high IFN-γ production and cytotoxic activity. | Remarkable tumor regression. | nih.govnih.gov |
| MIP3α-gp100 fusion DNA vaccine | Significantly enhanced percentage and number of Gp100 (25-33)-reactive CD8+ TILs. | Enhanced tumor suppression and mouse survival. | bmj.com |
| ACT + Gp100 peptide + TLR7L | Massive expansion of adoptively transferred T cells. | Significant delay in B16 melanoma outgrowth. | aacrjournals.org |
| Gp100 (25-33) peptide + β-SQDG18 adjuvant | Induced in vivo expansion of memory CD8+ T cells and APCs. | Reduced tumor growth and prolonged survival. | researchgate.net |
Optimization of Peptide Vaccine Formulations and Adjuvants
Adoptive T Cell Therapy (ACT) Enhancement through Gp100 (25-33) Targeting
Adoptive T cell therapy (ACT) involves the ex vivo expansion of tumor-specific T cells and their reinfusion into the patient. aacrjournals.org A powerful preclinical model for studying ACT in melanoma involves the use of pmel-1 transgenic mice, which harbor CD8+ T cells with a T-cell receptor (TCR) specific for the Gp100 (25-33) peptide. aacrjournals.orgnih.gov
Combining ACT with vaccination using the cognate Gp100 (25-33) peptide provides a potent strategy to boost the efficacy of the transferred T cells. aacrjournals.org Administering a Gp100 peptide vaccine after the transfer of pmel-1 T cells causes a massive in vivo expansion of these tumor-specific cells. aacrjournals.org In one study, this combination led to the pmel-1 cells constituting up to 90% of the entire CD8+ T-cell pool in the blood. aacrjournals.org
This post-transfer vaccination not only expands the number of therapeutic T cells but also enhances their function and persistence. nih.govbiorxiv.org The invigorated T cells show improved homing to the tumor site and greater effector functions, such as producing IFN-γ. nih.govbiorxiv.org This combined approach has been shown to significantly delay tumor outgrowth and eradicate established solid tumors in murine models that are refractory to T-cell monotherapy. aacrjournals.orgbiorxiv.org Furthermore, expanding pmel-1 T cells in the presence of certain cytokines or antioxidants before transfer can further improve their persistence and anti-tumor activity in vivo. aacrjournals.orgbmj.com
| ACT Enhancement Strategy | Mechanism | Observed Outcome | Reference |
|---|---|---|---|
| ACT (pmel-1 T cells) + Gp100 peptide vaccination | In vivo re-stimulation and expansion of transferred T cells. | Massive clonal expansion of pmel-1 T cells, delayed tumor growth, and tumor eradication. | aacrjournals.orgbiorxiv.org |
| ACT + Gp100 vaccine + CpG adjuvant | Simultaneous invigoration of transferred T cells and priming of endogenous T cells. | Durable responses and protection against tumor recurrence. | biorxiv.org |
| Ex vivo expansion of pmel-1 cells with IL-21 | Directly augments T cell anti-tumor capacity. | Bolstered engraftment and antitumor activity of T cells if isolated prior to expansion. | bmj.com |
| Ex vivo expansion of pmel-1 cells with N-Acetyl Cysteine | Limits activation-induced T-cell death by reducing oxidative stress. | Enhanced persistence and anti-tumor efficacy of transferred T cells. | aacrjournals.org |
Augmentation of Pmel-1 TCR T Cell Functionality
A cornerstone of preclinical melanoma research is the Pmel-1 T-cell receptor (TCR) transgenic mouse model. The T cells from these mice recognize the murine Gp100 (25-33) epitope (sequence: EGSRNQDWL) presented by the H-2Db major histocompatibility complex (MHC) class I molecule. nih.govaacrjournals.orgnih.gov While these T cells are specific for a self-antigen expressed on both normal melanocytes and melanoma cells, they are often functionally tolerant or naive in vivo, allowing tumors to grow unchecked. nih.gov
Stimulation with the Gp100 (25-33) peptide, or its higher affinity human homologue (hgp100), can break this tolerance and potently activate Pmel-1 T cells. nih.gov In vitro stimulation of naive Pmel-1 splenocytes with the Gp100 peptide leads to extensive proliferation and the development of an effector phenotype. nih.govresearchgate.net This activation is characterized by the upregulation of cell surface markers such as CD25, CD44, and CD69, and the downregulation of CD62L. nih.gov Functionally, these activated T cells release significant amounts of interferon-gamma (IFN-γ) upon recognizing the peptide. nih.govresearchgate.net This robust activation and functional enhancement form the basis for their use in adoptive cell transfer (ACT) therapies. nih.gov
Synergistic Effects of Vaccine Boosting on ACT Outcomes
Adoptive cell transfer (ACT) of tumor-specific T cells, such as Pmel-1 cells, is a powerful immunotherapeutic approach. However, the persistence and effector function of these transferred cells can be limited. Preclinical studies have demonstrated that combining ACT with a vaccine boost using the Gp100 (25-33) peptide can dramatically enhance therapeutic outcomes. aacrjournals.orgbiorxiv.org
In mouse models, administering a vaccine composed of a long peptide containing the Gp100 (25-33) epitope after the transfer of Pmel-1 T cells leads to a massive clonal expansion of the transferred cells. aacrjournals.org This expansion can be so significant that the Gp100-specific T cells constitute the majority of the CD8+ T-cell pool in the blood. aacrjournals.org This combined approach results in effective tumor eradication, even in immunocompetent hosts without prior lymphodepleting conditioning. aacrjournals.org
Further refinements, such as using an amphiphilic-vaccine (AMP-vaccine) that targets lymph nodes, have shown superior results. When combined with Pmel-1 TCR-T cell therapy, AMP-gp100 vaccination significantly delayed or completely eradicated established B16F10 melanoma tumors compared to TCR-T cells alone. biorxiv.org This enhanced efficacy was associated with a greater number and persistence of TCR-T cells in the peripheral blood for extended periods. biorxiv.org
| Treatment Group | Key Finding | Reference |
|---|---|---|
| Pmel-1 ACT + Long Peptide Vaccine | Up to 1,000-fold expansion of transferred CD8+ T cells; effective anti-melanoma responses without lymphodepletion. | aacrjournals.org |
| Pmel-1 ACT + Peptide-Pulsed DC Vaccine | More robust antitumor response than either therapy alone; substantial regression of large tumors and prolonged survival. | nih.gov |
| Pmel-1 ACT + AMP-gp100 Vaccine | Significantly delayed tumor growth and enhanced long-term survival compared to ACT alone. Increased persistence of TCR-T cells up to 75 days. | biorxiv.org |
Targeting of Mutationally-Derived Neoantigen Analogs
A significant challenge in targeting self-antigens like Gp100 is overcoming immunological tolerance. One innovative strategy involves using T cells that recognize a mutated version of the self-peptide, which acts as a higher-avidity neoantigen. Pmel-1 T cells, which recognize the wild-type (WT) murine Gp100 peptide, can also recognize a mutated version with higher avidity. jci.orgnih.gov
In a preclinical model, B16 melanoma cells were engineered to express this mutated Gp100 epitope. jci.org Pmel-1 T cells demonstrated augmented recognition of these neoantigen-expressing tumor cells, as measured by increased IFN-γ production. jci.orgnih.gov This enhanced recognition translated into superior therapeutic efficacy in vivo. ACT of Pmel-1 T cells led to the complete and durable regression of large, established tumors expressing the neoantigen, a result not seen with tumors expressing the WT antigen. jci.org This approach highlights that targeting "mutated-self" neoantigens can improve the efficacy of T cell-based immunotherapies. jci.orgnih.gov
Combination Immunotherapy Approaches in Preclinical Settings
To further enhance the antitumor effects of Gp100 (25-33)-based therapies, researchers have explored combinations with other immunomodulatory agents in preclinical models.
Gp100 (25-33) Immunization with Immune Checkpoint Blockade (e.g., Anti-PD-1)
Immune checkpoint inhibitors, such as antibodies targeting Programmed Death-1 (PD-1) or its ligand (PD-L1), have revolutionized cancer treatment. Combining these agents with cancer vaccines is a logical next step. In preclinical B16F10 melanoma models, combining a Gp100 peptide-based vaccine with an anti-PD-1 monoclonal antibody potentiated the therapeutic effect. researchgate.net Therapeutic vaccination with a liposomal Gp100 (25-33) nanovaccine and CpG adjuvant, when combined with anti-PD-1, led to a remarkable increase in tumor-infiltrating lymphocytes (TILs), higher IFN-γ production, and significant tumor regression. researchgate.net
However, the efficacy of this combination can be complex. Some studies have shown that while blocking PD-L1 on dendritic cells (DCs) pulsed with Gp100 (25-33) peptide enhanced T-cell cytotoxicity in vitro, the combination did not result in tumor regression in vivo. nih.gov The timing and specific context of the combination appear to be critical. For instance, combining a DNA vaccine encoding Gp100 and TRP-2 with anti-PD-1 therapy significantly prolonged survival in mice with intracranial tumors, correlating with increased CD4+ and CD8+ T-cell infiltration into the tumor. nih.gov
| Combination Therapy | Model | Key Outcome | Reference |
|---|---|---|---|
| Liposomal gp100 (25-33) + CpG + Anti-PD-1 | B16F10 Melanoma | Increased TILs, IFN-γ production, and significant tumor regression. | researchgate.net |
| DC-gp100 Vaccine + Anti-PD-L1 | B16 Melanoma | Enhanced T-cell function in vitro but no in vivo tumor regression. | nih.gov |
| TRP-2/gp100 DNA Vaccine + Anti-PD-1 | Intracranial B16 Tumors | Significantly prolonged survival and increased T-cell infiltration in the brain. | nih.gov |
Co-Administration with Costimulatory Receptor Agonists (e.g., Anti-GITR)
Targeting costimulatory receptors on T cells, such as the Glucocorticoid-Induced Tumor Necrosis Factor Receptor (GITR), offers another avenue to boost antitumor immunity. Agonist anti-GITR antibodies can enhance T-cell proliferation and effector functions while inhibiting the suppressive activity of regulatory T cells (Tregs). nih.govnih.gov
When combined with a DNA vaccine encoding human Gp100, an agonist anti-GITR antibody (DTA-1) significantly enhanced primary CD8+ T-cell responses against the Gp100 (25-33) epitope. nih.gov This combination led to a 2- to 4-fold increase in the frequency of Gp100-specific CD8+ T cells and improved protection from a lethal B16 melanoma challenge. nih.gov In the context of ACT, GITR ligation with DTA-1 augmented the activation and effector function of tumor-infiltrating Pmel-1 T cells, leading to enhanced IFN-γ secretion following Gp100 peptide restimulation. nih.gov
Long-Term Tumor Control and Antitumor Memory Generation
A critical goal of cancer immunotherapy is the generation of a durable response, underpinned by long-term immunological memory. Therapies utilizing Gp100 (25-33) have shown promise in establishing this lasting antitumor effect.
In models combining ACT with vaccine boosting, surviving mice that cleared their tumors were shown to be protected against a secondary tumor challenge, indicating the formation of effective antitumor memory. biorxiv.org The persistence of Gp100-specific T cells is a key correlate of this long-term protection. biorxiv.orgaai.org For example, combining Gp100 peptide vaccination with IFN-α as an adjuvant not only boosted the primary T-cell response but also greatly increased the long-term maintenance of Pmel-1 CD8+ T cells with an effector memory phenotype. aai.org
Studies have also dissected the roles of different memory T-cell subsets. Adoptive transfer of self/tumor-reactive central memory T cells (TCM) specific for Gp100 (25-33) was found to be superior in mediating tumor regression and prolonging animal survival compared to the transfer of effector memory T cells (TEM). pnas.org These findings underscore the importance of generating a persistent pool of memory T cells for durable tumor control and provide a strong rationale for developing vaccination and ACT strategies that preferentially induce a TCM phenotype.
Mechanisms of Durable Tumor Regression and Recurrence Prevention
The induction of a lasting anti-tumor immune response is a primary goal of cancer immunotherapy. Studies utilizing the gp100 (25-33) mouse peptide have shed light on the mechanisms required for durable tumor regression and the prevention of recurrence. A critical element is the generation and maintenance of tumor-specific memory T cells.
Research has demonstrated that vaccination with gp100 (25-33) can lead to the expansion of CD8+ T cells that are capable of controlling tumor growth. aai.org The establishment of a robust memory T cell pool is associated with long-term protection against tumor rechallenge. For instance, in postsurgical immunity models, tumor-specific CD8+ T cells targeting gp100 (25-33) were found to develop into a memory population that did not contract significantly over time. nih.gov The presence of these memory cells is crucial for preventing tumor recurrence. aacrjournals.org
The characteristics of the T cell response are also critical. A successful anti-tumor response often involves T cells with an effector memory phenotype (CD62L-low), which are capable of immediate effector functions upon re-encountering the antigen. aai.org Studies have shown that combining gp100 (25-33) peptide vaccination with adjuvants like IFN-α can significantly boost the number of antigen-specific CD8+ T cells, enhance their effector function, and promote the development of a long-lived effector memory population. aai.org
Furthermore, the context of the immune response, including the presence of other immune cells, plays a significant role. The combination of gp100-specific CD8+ T cells with tumor-specific CD4+ T cells has been shown to mediate the regression of large, established melanomas. aai.org This highlights the importance of a coordinated immune attack involving multiple cell types for achieving durable tumor control.
However, challenges such as T cell exhaustion and the development of regulatory T cells (Tregs) can dampen the anti-tumor response and lead to recurrence. aai.orgnih.gov Strategies to overcome these hurdles, such as the depletion of Tregs or the use of co-stimulatory molecules, are active areas of investigation to enhance the durability of tumor regression. nih.gov
Table 1: Research Findings on Durable Tumor Regression and Recurrence Prevention
| Study Focus | Key Findings | Implication for Durable Immunity |
| Postsurgical Immunity | Tumor-specific CD8+ T cells develop into a stable memory population following surgery. nih.gov | Establishes a long-term surveillance system to prevent tumor recurrence. aacrjournals.org |
| Combination Immunotherapy | Adoptive transfer of both gp100-specific CD8+ and TRP1-specific CD4+ T cells leads to regression of large melanomas. aai.org | A multi-pronged T cell attack enhances the robustness and durability of the anti-tumor response. |
| Adjuvant Effects | IFN-α synergizes with gp100 peptide vaccination to increase T cell numbers and promote an effector memory phenotype. aai.org | Enhances the generation of long-lasting, functional anti-tumor T cells. |
| Adoptive Cell Therapy | Adoptive transfer of pmel-1 T cells (specific for gp100) combined with vaccination and IL-2 can lead to complete and durable tumor regression. nih.govresearchgate.net | Demonstrates the potential to eradicate large, established tumors and induce lasting immunity. |
| T Cell Precursor Frequency | The initial number of self-antigen-specific CD8+ T cells is extremely low, impacting the ability to mount a strong protective response. rupress.org | Highlights the challenge of activating a sufficient number of tumor-reactive T cells for durable control. |
Analysis of Antigen Spreading and Broadening of the Antitumor Repertoire
Antigen spreading, also known as epitope spreading, is a phenomenon where an initial immune response against a specific tumor antigen broadens to include responses against other tumor-associated antigens. This process is critical for a comprehensive and durable anti-tumor effect, as it can counteract tumor escape mechanisms like the downregulation of the initially targeted antigen.
In the context of gp100 (25-33) based therapies, the initial targeting of this single epitope can trigger a cascade of events leading to the recognition of other melanoma antigens. When gp100-specific T cells attack and kill tumor cells, the dying cells release a variety of other tumor antigens. mdpi.com These newly released antigens can then be taken up, processed, and presented by antigen-presenting cells (APCs), such as dendritic cells, to prime new T cell responses against these other antigens. mdpi.com
One study demonstrated that combining a DNA vaccine against gp100 with an antibody (TA99) that targets the Tyrp1 protein on melanoma cells not only enhanced the CD8+ T cell response to gp100 but also induced a new T cell response against Tyrp1, an antigen the animals were not vaccinated against. researchgate.net This indicates that the initial immune attack facilitated by the gp100 vaccine led to the release of Tyrp1 antigen and subsequent priming of a new T cell response.
The broadening of the antitumor repertoire is a hallmark of a successful and evolving immune response against cancer. It transforms a focused initial attack into a more comprehensive assault on the tumor, making it more difficult for the cancer to evade immune destruction. This process is thought to be a key mechanism by which immunotherapies can achieve long-term control and prevent recurrence.
Table 2: Studies Demonstrating Antigen Spreading
| Initial Target | Observed Spread | Experimental System | Significance |
| gp100 | Tyrp1 | DNA vaccination combined with TA99 antibody in a B16 melanoma model. researchgate.net | Shows that a targeted therapy can initiate a broader anti-tumor response. |
| General Tumor Lysis | New tumor antigens | Vaccination, immune checkpoint inhibitors, or adoptive T cell therapy leading to tumor cell death. mdpi.com | Explains a general mechanism for how initial immunotherapy can lead to a more comprehensive and durable anti-tumor response. |
Advanced Methodologies and Analytical Approaches in Gp100 25 33 , Mouse Tfa Research
Rigorous Management of Trifluoroacetic Acid (TFA) Contamination in Peptide Synthesis and Experimental Systems
Synthetic peptides, including Gp100 (25-33), are typically produced via solid-phase peptide synthesis (SPPS). lifetein.commassey.ac.nz A crucial step in this process involves the use of Trifluoroacetic Acid (TFA) for cleaving the synthesized peptide from the solid-phase resin and in the subsequent purification by high-performance liquid chromatography (HPLC). omizzur.comgenscript.com While effective, this leaves residual TFA counter-ions bound to the final peptide product, which can significantly impact experimental outcomes. lifetein.comsb-peptide.com
The presence of residual TFA in peptide preparations is a critical variable that can introduce unpredictability and compromise the reproducibility of research findings. sb-peptide.com As a strong acid, TFA can protonate free amino groups on the peptide, including the N-terminus and the side chains of positively charged residues. omizzur.comsb-peptide.com This contamination can lead to several experimental artifacts:
Cellular Assay Interference : TFA has been shown to interfere directly with cellular assays. It can inhibit cell proliferation in some contexts and unexpectedly increase cell viability in others, leading to either false-negative or false-positive results. genscript.com This is particularly detrimental in immunological studies where T cell proliferation is a key readout of peptide immunogenicity. aacrjournals.org
Altered Biological Activity : Beyond general cytotoxicity, TFA can act as an unintended allosteric modulator of receptors, such as the glycine (B1666218) receptor (GlyR). genscript.com This raises the possibility of off-target effects that could confound the interpretation of a peptide's specific biological function.
Physicochemical Alterations : TFA contamination can alter the pH of a peptide solution, potentially affecting subsequent assays. genscript.com Furthermore, it has a strong absorbance band that can overlap with the amide I band of peptides in infrared (IR) spectroscopy, complicating studies of peptide secondary structure. genscript.com The presence of TFA salts can also alter the apparent mass of a peptide when measured by weight. sb-peptide.com
Given the potential for experimental interference, several methods have been developed to remove or replace TFA counter-ions from the final peptide product. The choice of method often depends on the peptide's properties, such as its hydrophobicity. lifetein.com These services typically increase the cost of the peptide due to product loss during the exchange process and the need for more raw materials. omizzur.comlifetein.com
Key strategies include:
Ion-Exchange HPLC : This is a common technique where the TFA salt of the peptide is loaded onto a reversed-phase HPLC column. The column is then washed extensively with a buffer containing a different, more biologically compatible counter-ion, such as acetate (B1210297). The peptide is subsequently eluted, now in its acetate salt form. omizzur.comlifetein.com
Salt Exchange with Hydrochloric Acid (HCl) : A widely used method involves dissolving the peptide in a dilute solution of HCl, followed by lyophilization (freeze-drying). lifetein.compeptide.com This process is often repeated multiple times to ensure complete exchange of the TFA counter-ion with chloride. lifetein.com
Anion Exchange Resin : For highly hydrophilic peptides, a suitable anion exchange resin can be used. omizzur.comlifetein.com The peptide is loaded onto the column, which is then washed to remove TFA, and the peptide is eluted with the desired counter-ion in the buffer. peptide.com
Table 1: Comparison of Common TFA Removal Strategies
| Method | Principle | Key Steps | Suitability |
|---|
| Ion-Exchange HPLC | Uses reversed-phase HPLC to exchange TFA for acetate or another counter-ion. omizzur.comlifetein.com | 1. Load TFA-peptide onto a C18 column. 2. Wash with a sufficient volume of an acetic acid buffer. 3. Elute the peptide using an acetic acid/acetonitrile gradient. 4. Lyophilize the final product. omizzur.com | Suitable for most peptides, relies on the peptide's hydrophobicity. lifetein.com | | Salt Exchange with HCl | Replaces TFA with chloride ions by dissolving the peptide in HCl and lyophilizing. lifetein.com | 1. Dissolve the peptide in water (e.g., 1 mg/mL). 2. Add 100 mM HCl to a final concentration of 2-10 mM. 3. Freeze and lyophilize. 4. Repeat dissolution in HCl and lyophilization at least twice. lifetein.com | An effective and widely adapted method for TFA replacement. lifetein.com | | Anion Exchange Resin | Employs a resin with positively charged groups to bind and exchange the negatively charged TFA ions. peptide.com | 1. Prepare a strong anion exchange resin column. 2. Elute with a sodium acetate solution, then wash with water. 3. Apply the peptide solution to the column. 4. Elute the peptide with water and collect fractions. 5. Lyophilize to obtain the peptide acetate salt. peptide.com | Particularly useful for very hydrophilic peptides. lifetein.com |
In Vitro Assays for Gp100 (25-33)-Specific Immune Response Profiling
A variety of in vitro assays are employed to characterize the immune response to the mouse Gp100 (25-33) peptide. These assays are designed to quantify different aspects of T cell function, from cytokine secretion to cytotoxic potential.
These assays measure the activation and functional response of T cells following stimulation with the Gp100 (25-33) peptide.
ELISPOT (Enzyme-Linked Immunospot) Assay : This highly sensitive assay is used to quantify the frequency of cytokine-producing cells. Splenocytes or other immune cells are stimulated with the Gp100 (25-33) peptide, and the number of cells secreting a specific cytokine, most commonly Interferon-gamma (IFN-γ), is counted. aai.orgnih.govresearchgate.netplos.org
Intracellular Cytokine Staining (ICS) : ICS allows for the multiparametric characterization of responding T cells by flow cytometry. Following stimulation with Gp100 (25-33) in the presence of a protein transport inhibitor like Brefeldin A, cells are stained for surface markers (e.g., CD8) and then permeabilized to allow for staining of intracellular cytokines such as IFN-γ and Tumor Necrosis Factor-alpha (TNF-α). aai.orgnih.govplos.org This method can determine not only the frequency of responding cells but also the profile of cytokines they produce on a per-cell basis. plos.orgresearchgate.net
Proliferation Assays : These assays measure the expansion of T cells in response to antigen stimulation. T cells can be labeled with a fluorescent dye like CFSE, and their proliferation upon co-culture with Gp100 (25-33)-pulsed antigen-presenting cells is measured by dye dilution via flow cytometry. aacrjournals.org Alternatively, proliferation can be assessed by the incorporation of [3H]thymidine into the DNA of dividing cells. aacrjournals.org
Table 2: Overview of Functional T Cell Assays for Gp100 (25-33)
| Assay Type | Purpose | Typical Readout | Example Application with Gp100 (25-33) |
|---|---|---|---|
| ELISPOT | Quantify the frequency of cytokine-secreting T cells. | Number of IFN-γ spot-forming cells per million splenocytes. | Used to measure the response of splenocytes from immunized mice after stimulation with Gp100 (25-33) peptide. nih.govplos.org |
| Intracellular Cytokine Staining (ICS) | Identify and phenotype cytokine-producing cells by flow cytometry. | Percentage of CD8+ T cells positive for IFN-γ, TNF-α, or IL-2. | Splenocytes from immunized mice were stimulated with Gp100 (25-33) and analyzed for intracellular IFN-γ in the CD8+ T cell population. aai.orgnih.gov |
| Proliferation Assay | Measure antigen-specific T cell expansion. | Dilution of CFSE dye or incorporation of [3H]thymidine. | Pmel-1 T cells (transgenic for a Gp100-specific TCR) were assessed for proliferation in response to splenocytes pulsed with varying concentrations of Gp100 (25-33). aacrjournals.org |
These assays directly assess the primary function of cytotoxic T lymphocytes (CTLs): killing target cells.
CD107a Mobilization Assay : This flow cytometry-based assay is a surrogate marker for CTL degranulation. CD107a (also known as LAMP-1) is a protein found on the membrane of lytic granules. researchgate.net Upon T cell activation and granule release, CD107a is transiently expressed on the cell surface. researchgate.netnih.gov By stimulating Gp100-specific T cells with peptide-pulsed target cells in the presence of a fluorescently-labeled anti-CD107a antibody, one can identify and quantify the degranulating, and thus cytotoxic, T cells. nih.govnih.govplos.org
Chromium-Release Assay : A classic method for measuring cytotoxicity, where target cells (e.g., B16 melanoma cells) are labeled with radioactive Chromium-51 (⁵¹Cr). aai.org Effector T cells are co-cultured with these labeled targets, and the amount of ⁵¹Cr released into the supernatant upon target cell lysis is measured.
JAM Assay : This method measures cytotoxicity by assessing the DNA fragmentation in target cells. Target cells are pre-labeled with [³H]thymidine. Upon co-culture with effector CTLs, apoptotic target cells retain fragmented DNA on filters, while live cells pass through. The percentage of specific lysis is calculated based on the retained radioactivity. aacrjournals.org
The ability of a peptide to bind to and stabilize Major Histocompatibility Complex class I (MHC-I) molecules is a prerequisite for T cell recognition.
RMA-S Cell Assay : RMA-S cells are a mutant cell line deficient in the Transporter associated with Antigen Processing (TAP), which means they have a high number of "empty" and unstable MHC-I molecules on their surface at normal physiological temperatures. nih.govaacrjournals.org When incubated with a peptide that can bind to their MHC-I molecules (H-2Db for the Gp100 (25-33) mouse epitope), the peptide-MHC complex is stabilized. nih.gov This stabilization can be quantified by staining the cells with a fluorescently-labeled antibody specific for the stabilized MHC-I molecule (e.g., anti-H-2Db) and analyzing them by flow cytometry. nih.govfrontiersin.orgspringermedizin.de This assay is crucial for determining the binding affinity of peptides to MHC-I. aacrjournals.org Research has shown that the human homolog of Gp100 (25-33) stabilizes H-2Db molecules at a concentration approximately 100-fold lower than the mouse Gp100 (25-33) peptide, indicating a significantly higher binding affinity. nih.govpnas.org
Table 3: MHC-I Stabilization by Mouse vs. Human Gp100 Peptides
| Peptide | Sequence | Relative Binding Affinity to H-2Db | Key Finding |
|---|---|---|---|
| Gp100 (25-33), mouse | EGSRNQDWL | Lower | Requires a ~100-fold higher concentration to achieve 50% stabilization of H-2Db on RMA-S cells compared to the human peptide. nih.gov |
| Gp100 (25-33), human | KVPRNQDWL | Higher | The three N-terminal amino acid differences result in a 2-log increase in the ability to stabilize H-2Db molecules. nih.govpnas.org |
Flow Cytometric Analysis of T Cell Phenotypes and Activation Markers
Flow cytometry is an indispensable tool for the detailed characterization of T cell responses to Gp100 (25-33) in murine models. This high-throughput technique allows for the simultaneous analysis of multiple parameters on a single-cell basis, providing a comprehensive profile of T cell phenotypes and activation states. In the context of Gp100 (25-33) research, splenocytes, lymph node cells, peripheral blood lymphocytes, and tumor-infiltrating lymphocytes are commonly analyzed. nih.govresearchgate.netaai.orgaai.org
A primary application of flow cytometry is the identification and enumeration of Gp100 (25-33)-specific CD8+ T cells. nih.govaai.orgnih.gov This is often achieved through the use of fluorochrome-conjugated antibodies against cell surface markers such as CD8, in conjunction with MHC class I tetramers or pentamers loaded with the Gp100 (25-33) peptide. nih.govnih.govcreativebiolabs.net Beyond simple quantification, this technique enables the detailed phenotypic analysis of these antigen-specific T cells.
Key activation markers are frequently assessed to determine the functional status of T cells. These include:
CD44 and CD62L: The differential expression of these markers helps to distinguish between naïve (CD44low, CD62Lhigh), effector (CD44high, CD62Llow), and memory T cell subsets. nih.govresearchgate.net For instance, in Pmel-1 transgenic mice, which express a TCR specific for Gp100 (25-33), unstimulated splenocytes typically exhibit a naïve phenotype. nih.gov Following immunization or in tumor-bearing mice, an upregulation of CD44 and downregulation of CD62L on Gp100-specific T cells indicates their activation. nih.govresearchgate.net
CD69: As an early activation marker, the expression of CD69 signifies recent T cell activation. aai.orgplos.org
CD25 (IL-2Rα): Upregulation of CD25 is indicative of T cell activation and proliferation. jci.org
CD127 (IL-7Rα): This marker is crucial for identifying memory precursor T cells, as its expression is selectively maintained on cells destined to become long-lived memory cells. aai.org
Programmed Cell Death Protein 1 (PD-1): The expression of this immune checkpoint receptor on T cells can indicate an exhausted phenotype, particularly within the tumor microenvironment. creative-biolabs.comaacrjournals.org
Furthermore, intracellular cytokine staining (ICS) is a powerful flow cytometric method used to assess the effector function of Gp100 (25-33)-specific T cells. nih.govaai.orgaai.org Following a brief ex vivo restimulation with the Gp100 (25-33) peptide, cells are stained for intracellular cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2). aai.orgplos.orgaacrjournals.orgbmj.com This allows for the quantification of cytokine-producing cells within the antigen-specific T cell population, providing insights into their functional capacity and polarization. aai.orgplos.orgbmj.com The ability to produce multiple cytokines simultaneously (polyfunctionality) is often associated with more effective anti-tumor responses.
Table 1: Common Flow Cytometry Panels for Gp100 (25-33) T Cell Analysis
| Purpose | Key Markers | Fluorochromes (Example) | Cell Population Analyzed | Reference |
|---|---|---|---|---|
| Phenotyping & Activation | CD8, Gp100 Tetramer, CD44, CD62L, CD69, PD-1 | FITC, PE, PerCP-Cy5.5, APC, PE-Cy7, BV421 | Splenocytes, TILs, Blood | nih.govplos.orgaacrjournals.org |
| Memory Precursors | CD8, Gp100 Tetramer, CD127, CD62L | APC, PE, FITC, PE-Cy7 | Blood, Spleen | aai.org |
| Effector Function (ICS) | CD8, IFN-γ, TNF-α, IL-2 | APC-H7, PE, FITC, PerCP | Splenocytes, Lymph Nodes | aai.orgplos.orgaacrjournals.org |
| Transgenic T Cell Tracking | CD8, Thy1.1 (or other congenic marker), Gp100 Tetramer | FITC, PE-Cy7, PE | Spleen, Tumor, Blood | researchgate.netaai.org |
In Vivo Monitoring of Gp100 (25-33)-Targeted Immune Responses
Tetramer-Based Detection of Antigen-Specific CD8+ T Cells
Major Histocompatibility Complex (MHC) tetramers are powerful reagents for the direct visualization and quantification of antigen-specific CD8+ T cells in vivo and ex vivo. creativebiolabs.netresearchgate.net For Gp100 (25-33) research in C57BL/6 mice, H-2Db tetramers loaded with the murine Gp100 (25-33) peptide (EGSRNQDWL) or the human homologue (hgp100, KVPRNQDWL) are commonly used. nih.govaai.orgcreativebiolabs.net These tetramers consist of four biotinylated peptide-MHC complexes bound to a streptavidin-fluorochrome conjugate, which allows for high-avidity binding to the specific T cell receptor (TCR). creativebiolabs.net
This technology has significantly advanced the ability to monitor the dynamics of Gp100-specific T cell responses in various contexts, including vaccination and cancer immunotherapy models. nih.govresearchgate.net By staining peripheral blood, splenocytes, or lymph node cells with a Gp100/H-2Db tetramer and an anti-CD8 antibody, researchers can precisely enumerate the frequency of Gp100-specific CD8+ T cells using flow cytometry. nih.govaai.orgaacrjournals.org
Studies have shown that vaccination with Gp100-encoding DNA or peptides can lead to a significant, 2- to 4-fold enhancement in the frequency of Gp100-tetramer+ CD8+ T cells in both the spleen and draining lymph nodes. nih.gov The kinetics of this response can be tracked over time by sequential blood sampling, providing valuable information on the expansion and contraction phases of the T cell response. aai.org For example, in adoptive transfer models using Pmel-1 T cells, tetramer staining can track the massive clonal expansion of these cells following peptide vaccination. aacrjournals.org
Quantitative Analysis of Tumor-Infiltrating Lymphocytes (TILs)
The presence and functionality of tumor-infiltrating lymphocytes (TILs) are critical determinants of anti-tumor immunity. Quantitative analysis of TILs in murine melanoma models, such as those involving B16 tumors that express Gp100, provides a direct assessment of the immune response at the site of the tumor. creative-biolabs.combmj.com
To quantify TILs, tumors are surgically excised, mechanically and enzymatically dissociated into a single-cell suspension, and then analyzed by flow cytometry. researchgate.netbmj.com This allows for the determination of the absolute number and relative frequency of various immune cell subsets within the tumor microenvironment. A key focus is often on the quantification of CD8+ T cells, and more specifically, Gp100 (25-33)-specific CD8+ T cells identified by tetramer staining. researchgate.netbmj.com
Assessment of Systemic and Local Immune Cell Populations
A comprehensive understanding of the immune response to Gp100 (25-33) requires the assessment of immune cell populations in both systemic and local compartments. Systemic responses are typically evaluated in the spleen and peripheral blood, while local responses are analyzed in the tumor and tumor-draining lymph nodes. nih.govresearchgate.netnih.gov
Flow cytometry is the primary tool for this multi-compartment analysis. nih.govresearchgate.net Following immunization or during tumor growth, researchers harvest these tissues to quantify and phenotype various immune cells. Studies have shown that effective vaccination strategies can induce a 2- to 4-fold increase in Gp100-specific CD8+ T cells not only locally in draining lymph nodes but also systemically in the spleen. nih.gov In models of adoptive cell therapy, transferred Gp100-specific T cells (e.g., Pmel-1 cells) can be tracked as they traffic through lymphoid organs like the spleen and cervical lymph nodes before accumulating in tumors. researchgate.net
The analysis often extends beyond CD8+ T cells to include CD4+ T cells (including regulatory T cells), dendritic cells, and myeloid-derived suppressor cells (MDSCs). nih.govresearchgate.net For example, in a spontaneous melanoma model, tumor development was associated with a reduction in CD4+ T cells in the tumor and draining lymph nodes, while immunosuppressive MDSCs were recruited to the tumor tissue. nih.gov This highlights the importance of assessing the broader immune context in which the Gp100-specific response occurs.
Table 2: Research Findings on Gp100 (25-33) Immune Cell Populations
| Study Focus | Model | Key Findings | Immune Compartments Analyzed | Reference |
|---|---|---|---|---|
| Vaccine Efficacy | C57BL/6 mice, hgp100 DNA vaccine | 2- to 4-fold increase in Gp100-tetramer+ CD8+ T cells. | Spleen, Draining Lymph Nodes | nih.gov |
| Adoptive Cell Therapy | C57BL/6 mice, Pmel-1 T cells, B16 tumor | Full treatment regimen increased Gp100-specific CD8+ T cells. | Spleen, Lymph Nodes, Intracranial Tumors | researchgate.net |
| Spontaneous Melanoma | tg(Grm1)EPv mice | Gp100-specific CD8+ T cells became unresponsive; MDSCs accumulated in tumor. | Skin, Draining Lymph Nodes, Tumor | nih.gov |
| TIL Functionality | B16F10 melanoma model, DNA vaccine | Therapeutic efficacy correlated with Gp100-reactive CD8+ TILs, not total TILs. | Tumor, Spleen | bmj.com |
Evaluation of Autoimmune Manifestations in Preclinical Models
The Gp100 protein is a self-antigen expressed not only by melanoma cells but also by normal melanocytes. jax.orgnih.gov Consequently, potent immune responses targeting Gp100 (25-33) can lead to autoimmune side effects, most notably vitiligo, which is the destruction of melanocytes resulting in skin depigmentation. nih.govaai.org The evaluation of these autoimmune manifestations is a critical component of preclinical research, as vitiligo is often linked to a robust anti-tumor response. nih.gov
The primary method for evaluating vitiligo is visual inspection and scoring of hair and skin depigmentation in murine models. nih.govnih.gov This is often done in C57BL/6 mice, which have black fur, making depigmentation readily apparent. Studies have shown that therapeutic strategies that break immune tolerance to Gp100 can induce vitiligo. nih.gov For example, adoptive transfer of Gp100-specific Pmel-1 T cells followed by vaccination and IL-2 administration can lead to vitiligo in treated mice. nih.gov
The development of vitiligo has been shown to be a positive prognostic indicator in some melanoma models. nih.gov In one study, mice that developed vitiligo after surgical removal of a primary tumor showed significantly elevated proportions of Gp100-specific pmel-1 T cells in the blood and were protected against subsequent tumor rechallenge. nih.gov This suggests that the autoimmune destruction of normal melanocytes helps to sustain a long-lived memory T cell response that is also effective against melanoma. nih.govnih.gov However, it is noteworthy that not all effective Gp100-targeted therapies induce vitiligo, and its absence does not necessarily mean a lack of anti-tumor immunity. aai.org
Utilization of Specialized Murine Models
Research into Gp100 (25-33)-mediated immune responses has been greatly facilitated by the development of specialized transgenic mouse models. The most prominent of these is the Pmel-1 mouse . creative-biolabs.comjax.org
Pmel-1 mice are transgenic for a T cell receptor (TCR) that specifically recognizes the murine Gp100 (25-33) epitope presented by the MHC class I molecule H-2Db. plos.orgjax.org This results in a large population of naïve CD8+ T cells (greater than 95% of the CD8+ pool) being specific for this single epitope. jax.orgnih.gov These mice provide a virtually unlimited source of tumor-specific T cells for adoptive cell therapy (ACT) experiments. nih.govnih.gov
The Pmel-1 model is invaluable for several reasons:
Standardization: It provides a standardized system to study anti-tumor T cell responses, removing the variability of endogenous T cell repertoires. creative-biolabs.com
Adoptive Cell Therapy Models: Pmel-1 T cells can be harvested, activated and expanded ex vivo, and then transferred into tumor-bearing recipient mice to model ACT. nih.govnih.gov This allows researchers to study T cell trafficking, tumor infiltration, and anti-tumor efficacy. researchgate.netnih.gov
Tolerance and Autoimmunity Studies: Because Gp100 is a self-antigen, the Pmel-1 model is used to investigate mechanisms of central and peripheral T cell tolerance and to study the induction of autoimmunity, such as vitiligo. jax.orgnih.gov
Vaccine Evaluation: These mice are used to assess the ability of different vaccine strategies to activate and expand a naïve population of self-antigen-specific T cells. aacrjournals.org
In addition to the Pmel-1 model, other specialized murine models are used. For instance, creating B16 melanoma cells that are genetically engineered to express a mutated, more immunogenic version of the Gp100 epitope (a neoantigen) allows for the study of T cell responses against targets with higher avidity. jci.org Furthermore, transgenic mice that express human MHC molecules can be used to evaluate vaccine candidates in a system that more closely mimics human antigen presentation. creative-biolabs.com
Pmel-1 TCR Transgenic Mice as a Surrogate for Gp100 (25-33) Specificity
Pmel-1 transgenic mice are a cornerstone model for investigating the immune response to melanoma. jax.org These mice are engineered to express a T-cell receptor (TCR) that specifically recognizes the mouse Gp100 (25-33) epitope (sequence EGSRNQDWL) presented by the MHC class I molecule H-2Db. jax.orgplos.org This model provides a high frequency of naive CD8+ T cells with a known specificity, making them an ideal tool for studying T-cell activation, tolerance, and anti-tumor immunity in a controlled environment. jax.orgnih.gov
The CD8+ T cells from these mice, often referred to as pmel-1 T cells, are largely in a naive state, characterized by baseline expression of activation markers like CD44 and CD69. jax.orgaai.org This allows researchers to track the differentiation of these cells into effector and memory T cells upon encountering their cognate antigen. nih.gov Studies using pmel-1 mice have been instrumental in developing and evaluating adoptive cell therapy (ACT) strategies. nih.govaacrjournals.org In these experiments, pmel-1 T cells are adoptively transferred into tumor-bearing recipient mice, often in combination with vaccination and cytokine support, to mediate the regression of established B16 melanoma tumors, which naturally express gp100. nih.govnih.govaacrjournals.org
The model is also crucial for studying fundamental immunological processes such as antigen cross-presentation, thymic selection, and peripheral T-cell tolerance. jax.org The specificity of the pmel-1 TCR for Gp100 (25-33) allows for precise tracking of T-cell fate and function following vaccination or during tumor progression. jci.orgaai.org
Table 1: Characteristics of Pmel-1 TCR Transgenic Mice
| Feature | Description | Reference(s) |
|---|---|---|
| Transgene | T-cell receptor (TCRα and TCRβ chains) specific for mouse Gp100 (25-33) peptide. | jax.org, plos.org |
| MHC Restriction | H-2Db | jax.org |
| Recognized Epitope | EGSRNQDWL (mouse Gp10025-33) | jax.org, nih.gov |
| Primary T-Cell Phenotype | >95% of CD8+ T cells express the transgenic TCR (Vβ13+). | jax.org |
| Activation State | Majority of transgenic T cells are naive (CD44low, CD62Lhigh). | jax.org, aai.org |
| Primary Application | Modeling melanoma immunotherapy, adoptive cell transfer (ACT), and T-cell biology. | jax.org, nih.gov, aacrjournals.org |
| Associated Tumor Model | B16 melanoma (syngeneic, expresses gp100). | jax.org, aacrjournals.org |
Application of Other Genetically Modified Mouse Strains (e.g., FcRn−/−, Batf3−/−)
Beyond the pmel-1 model, other genetically modified mouse strains have provided critical insights into the mechanisms underpinning the immune response to peptide antigens like Gp100 (25-33).
Batf3−/− Mice: The transcription factor Batf3 (basic leucine (B10760876) zipper transcription factor, ATF-like 3) is essential for the development of a specific subset of conventional dendritic cells (cDCs), known as cDC1s (CD8α+ or CD103+ DCs). nih.govcyagen.com These cDC1s are uniquely skilled at cross-presentation, the process of taking up exogenous antigens (like tumor antigens or peptide vaccines) and presenting them on MHC class I molecules to activate naive CD8+ T cells. nih.govnih.gov
In Batf3-deficient (Batf3−/−) mice, the absence of cDC1s leads to a severely impaired ability to mount CD8+ T-cell responses against viruses and tumors. nih.govcyagen.comjax.org Research using these mice has demonstrated that cDC1s are required for the rejection of immunogenic tumors and for the efficacy of therapies like checkpoint blockade and adoptive T-cell transfer. nih.govfrontiersin.org For Gp100 (25-33) research, the Batf3−/− model confirms that the priming of naive gp100-specific T cells is critically dependent on this DC subset. bmj.comnih.gov Studies have shown that in the absence of Batf3-dependent DCs, the recruitment of effector T cells into the tumor microenvironment is diminished. nih.gov While Batf3 expression is also noted in activated CD8+ T cells and plays a role in memory cell development, its primary importance in the context of initial anti-tumor responses is its requirement for cDC1 development. nih.gov
FcRn−/− Mice: The neonatal Fc receptor (FcRn) is a protein with two primary functions: protecting immunoglobulin G (IgG) and albumin from degradation, and mediating their transport across cellular barriers. nih.govnih.govnih.gov While not directly linked to a specific peptide, FcRn knockout (FcRn−/−) mice are valuable for understanding aspects of vaccine and anti-tumor immunity that involve antibodies and antigen presentation. frontiersin.org
FcRn is expressed in antigen-presenting cells (APCs) like dendritic cells and macrophages. frontiersin.orgfrontiersin.org Within these cells, it helps route IgG-antigen complexes into compartments that facilitate antigen processing and presentation on both MHC class I and class II molecules. frontiersin.orgresearchgate.net This function links the humoral (antibody-based) and cellular (T-cell-based) arms of the immune system. frontiersin.org In the context of cancer, FcRn expression in dendritic cells has been correlated with improved CD8+ T-cell numbers and better prognosis in some human cancers. frontiersin.org Studies in FcRn−/− mice have revealed impaired anti-tumor immunity, including defects in the development and function of Natural Killer (NK) cells. nih.govfrontiersin.org For peptide vaccine strategies that might be formulated with or elicit an IgG response, the FcRn−/− model is critical for determining the role of FcRn-mediated trafficking in the generation of a robust T-cell response. consensus.appnih.gov
Table 2: Phenotypes of Relevant Genetically Modified Mouse Strains
| Mouse Strain | Gene Knockout | Primary Immunological Defect | Relevance to Gp100 (25-33) Research | Reference(s) |
|---|---|---|---|---|
| Batf3−/− | Basic leucine zipper transcription factor, ATF-like 3 | Ablation of the cDC1 (CD8α+/CD103+) dendritic cell subset; defective antigen cross-presentation. | Impaired priming of naive CD8+ T cells; inability to reject immunogenic tumors; reduced efficacy of ACT. | nih.gov, cyagen.com, frontiersin.org |
| FcRn−/− | Neonatal Fc Receptor | Reduced half-life of IgG and albumin; impaired antigen presentation of IgG-complexed antigens. | Investigating the role of antibody-mediated antigen delivery and presentation in peptide vaccine efficacy. | nih.gov, frontiersin.org, frontiersin.org |
Peptide Characterization and Quality Control for Research Applications
The validity of immunological research hinges on the quality of the reagents used. For peptide-centric studies involving Gp100 (25-33), rigorous characterization and quality control are essential to ensure that the observed biological effects are attributable to the intended molecule.
High-Performance Liquid Chromatography (HPLC) for Purity Verification
High-Performance Liquid Chromatography (HPLC) is the standard and most widely used technique for assessing the purity of synthetic peptides like Gp100 (25-33). mtoz-biolabs.commtoz-biolabs.com The method separates the target peptide from impurities generated during synthesis, such as truncated or deletion sequences, incompletely deprotected products, or by-products from cleavage. almacgroup.com
Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. mtoz-biolabs.commtoz-biolabs.com In this technique, the peptide sample is dissolved in a polar mobile phase and passed through a column containing a non-polar stationary phase (typically C8 or C18). mtoz-biolabs.commtoz-biolabs.com A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the components. Peptides are separated based on their hydrophobicity; the target peptide will elute at a characteristic retention time. mtoz-biolabs.com
Detection is typically performed using a UV detector at a wavelength of ~214 nm, which corresponds to the absorbance of the peptide backbone bonds. mtoz-biolabs.comresolvemass.ca The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram. resolvemass.ca For research applications, a purity of ≥95% is often required. anaspec.comanaspec.com Mass spectrometry (MS) is frequently coupled with HPLC (LC-MS) to confirm that the main peak corresponds to the correct molecular mass of the Gp100 (25-33) peptide. mtoz-biolabs.comalmacgroup.com
Table 3: Typical Workflow for HPLC Purity Verification of Gp100 (25-33)
| Step | Description | Common Parameters | Reference(s) |
|---|---|---|---|
| 1. Sample Preparation | The lyophilized peptide is dissolved in an appropriate solvent. | Water, acetonitrile, or a buffer, often containing 0.1% Trifluoroacetic acid (TFA). The sample is filtered before injection. | mtoz-biolabs.com, resolvemass.ca |
| 2. Column Selection | A reverse-phase column is chosen based on peptide properties. | C18 or C8 analytical column. | mtoz-biolabs.com, mtoz-biolabs.com |
| 3. Mobile Phase | A two-solvent system is used for gradient elution. | Phase A: Water with 0.1% TFA. Phase B: Acetonitrile with 0.1% TFA. | almacgroup.com, purdue.edu |
| 4. Elution | A gradient of increasing mobile phase B is run to elute the peptide. | e.g., 5% to 60% Acetonitrile over 20-30 minutes. | resolvemass.ca |
| 5. Detection | A UV detector measures the absorbance of the eluate. | Primary wavelength: 214-220 nm (peptide bond). Secondary: ~280 nm (for Trp residue). | mtoz-biolabs.com, resolvemass.ca |
| 6. Data Analysis | The chromatogram is analyzed to determine purity. | Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. | mtoz-biolabs.com |
Serum Stability and Proteolytic Degradation Studies of Peptide Constructs
A significant challenge for the in vivo application of peptides is their rapid degradation by proteases present in blood and tissues. nih.govresearchgate.net Most unmodified, linear peptides have a serum half-life of only a few minutes. mdpi.com Therefore, understanding the stability of Gp100 (25-33) and its analogs is crucial for interpreting experimental results and designing more effective constructs.
Serum stability is typically assessed in vitro by incubating the peptide in plasma or serum (mouse or human) at 37°C. nih.govplos.org At various time points, aliquots are taken, and the reaction is stopped (e.g., by adding acid or a solvent like acetonitrile). The remaining amount of intact peptide is then quantified using analytical methods like HPLC or LC-MS. nih.gov These studies allow for the calculation of the peptide's half-life (t1/2) in a biologically relevant matrix. nih.gov
The results of these degradation assays can identify specific cleavage sites within the peptide sequence. nih.gov This information is valuable for designing modified peptides with enhanced stability. Strategies to protect against proteolytic degradation include:
Amino Acid Substitution: Replacing susceptible amino acids with non-canonical or D-enantiomer amino acids. nih.gov
Backbone Modification: Altering the peptide bonds to make them unrecognizable to proteases. nih.govplos.org
Cyclization: Linking the N- and C-termini to create a cyclic peptide, which can improve both stability and target affinity. mdpi.com
Conjugation: Attaching the peptide to larger molecules or nanoparticles. mdpi.com
For instance, studies have shown that conjugating the Gp100 peptide to cell-penetrating peptides (CPPs) can protect it from degradation in serum, leading to prolonged antigen presentation. pnas.org
Table 4: Example Data from an In Vitro Serum Stability Assay
| Peptide Construct | Incubation Time (hours) | % Intact Peptide Remaining (in Mouse Serum) | Calculated Half-Life (t1/2) |
|---|---|---|---|
| Unmodified Gp100 (25-33) | 0 | 100% | < 30 minutes |
| 1 | < 10% | ||
| 4 | Not Detected | ||
| Modified Gp100 (25-33) | 0 | 100% | > 8 hours |
| 1 | 92% | ||
| 4 | 75% | ||
| 8 | 55% |
This table presents hypothetical data for illustrative purposes, based on typical findings in peptide stability studies. nih.gov, nih.gov, mdpi.com, pnas.org
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Gp100 (25-33), mouse | mgp100 (25-33) |
| Gp100 (25-33), human | hgp100 (25-33) |
| Trifluoroacetic acid | TFA |
| Acetonitrile | ACN |
| Immunoglobulin G | IgG |
| Albumin |
Emerging Avenues and Future Directions in Gp100 25 33 , Mouse Tfa Research
Rational Design of Next-Generation Gp100 (25-33)-Based Immunotherapeutics
The modest immunogenicity of self-antigens like Gp100 (25-33) has spurred the development of innovative strategies to enhance their therapeutic efficacy. Research is focused on rationally designing more potent vaccines and immunomodulatory agents.
One promising approach involves the use of altered peptide ligands (APLs) . By modifying the amino acid sequence, researchers can increase the peptide's binding affinity for Major Histocompatibility Complex (MHC) class I molecules, leading to a more robust T-cell response. sb-peptide.com For instance, the human homolog of Gp100 (25-33) (hgp100₂₅₋₃₃), which differs by three amino acids at the N-terminus, exhibits a significantly higher affinity for the H-2Db molecule and is more immunogenic than the mouse version. sb-peptide.com This principle of xenogeneic immunization, using a homologous protein from another species, has been shown to break tolerance and induce effective anti-tumor immunity. sb-peptide.com
Another key strategy is the development of advanced vaccine delivery systems . Liposomal formulations, for example, can improve the delivery and presentation of Gp100 (25-33) to antigen-presenting cells (APCs). nih.govresearchgate.net Studies have shown that combining a liposomal Gp100 (25-33) vaccine with adjuvants like CpG oligodeoxynucleotides (ODN) can significantly enhance the generation of antigen-specific T cells and improve tumor control. nih.gov The use of heat shock proteins (HSPs) as chaperones for Gp100 (25-33) represents another novel vaccine platform, leveraging the inherent immunostimulatory properties of HSPs to boost both innate and adaptive immunity. aai.org
Furthermore, chemical modifications to the peptide itself are being explored to create more "drug-like" compounds with improved stability and immunogenicity. mdpi.com The use of longer peptides that encompass the core epitope can also lead to more robust T-cell activation compared to the minimal epitope alone. aacrjournals.org
| Immunotherapeutic Strategy | Rationale | Key Research Finding |
| Altered Peptide Ligands (APLs) | Increase MHC binding affinity and T-cell receptor (TCR) stimulation. | The human gp100₂₅₋₃₃ peptide shows a 2-log higher ability to stabilize H-2Db and a 3-log increase in triggering T-cell interferon-gamma release compared to the mouse homologue. sb-peptide.com |
| Liposomal Vaccines | Enhance antigen delivery and presentation by APCs. | A combination of a liposomal Gp100 (25-33) vaccine with CpG adjuvant led to a significant increase in tumor-infiltrating lymphocytes and tumor regression. nih.gov |
| Chaperone Vaccines (HSPs) | Utilize the adjuvant properties of HSPs to augment immune responses. | Immunization with an hsp110-gp100 complex resulted in a marked increase in Gp100 (25-33)-specific, IFN-γ–producing CD8+ T cells. aai.org |
| Long Peptide Vaccines | Provide additional epitopes for T-cell help and improved processing by APCs. | Immunization with a 20-amino-acid long peptide containing the Gp100 (25-33) epitope caused massive expansion of specific T-cells in vivo. aacrjournals.org |
Deeper Elucidation of the Structural Basis for Immunogenicity Differences Between Orthologous Epitopes
Understanding the structural and kinetic basis for why some peptide epitopes are more immunogenic than others is fundamental to designing effective cancer vaccines. The Gp100 (25-33) system, with its human and mouse orthologs, provides an excellent model for these investigations.
The enhanced immunogenicity of the human Gp100 (25-33) peptide (KVPRNQDWL) compared to the murine version (EGSRNQDWL) is directly linked to differences in their interaction with the H-2Db MHC class I molecule. novoprolabs.comsb-peptide.com The three N-terminal amino acid substitutions in the human peptide result in a significantly more stable peptide/MHC complex. sb-peptide.com This increased stability is a critical factor, as it allows for more sustained presentation of the epitope to T cells, thereby increasing the likelihood of T-cell activation. nih.gov
| Peptide | Sequence | Key Structural/Binding Characteristic | Immunogenicity Outcome |
| Gp100 (25-33), mouse | EGSRNQDWL | Lower binding affinity and stability with H-2Db. | Weakly immunogenic in mice. sb-peptide.com |
| Gp100 (25-33), human | KVPRNQDWL | Higher binding affinity and stability with H-2Db due to N-terminal residue differences. sb-peptide.com | Induces a cross-reactive CD8+ T-cell response against murine melanoma. sb-peptide.com |
| Modified Gp100 (EGP) | EG PRNQDWL | Introduction of proline at position 3 enhances binding to H-2Db without altering overall peptide conformation. aacrjournals.orgresearchgate.net | Strongly agonistic peptide capable of inducing effective antitumor CTL responses. aacrjournals.orgresearchgate.net |
Advanced Strategies for Overcoming Immunosuppression in the Tumor Microenvironment
A major hurdle for cancer immunotherapies, including those targeting Gp100, is the immunosuppressive tumor microenvironment (TME). Tumors employ various mechanisms to evade immune destruction, such as the recruitment of regulatory immune cells and the expression of inhibitory checkpoint molecules.
A leading strategy to counteract this is the combination of Gp100 (25-33)-based vaccines with immune checkpoint inhibitors . The PD-1/PD-L1 pathway is a major mechanism of T-cell exhaustion in the TME. nih.gov Research has demonstrated that blocking the PD-1 receptor with monoclonal antibodies can sensitize melanoma tumors to a liposomal Gp100 (25-33) vaccine. nih.govresearchgate.net This combination therapy leads to an increased number of functional, IFN-γ-producing tumor-infiltrating lymphocytes (TILs) and significant tumor regression. nih.gov
Another critical target for overcoming immunosuppression is the myeloid-derived suppressor cell (MDSC). These cells accumulate in the TME and suppress T-cell function through various mechanisms, including the production of nitric oxide (NO). tandfonline.com Studies have shown that tumor-infiltrating CTLs can paradoxically induce the recruitment of MDSCs. tandfonline.com Targeting MDSC-derived NO with radical scavengers has been shown to restore the proliferative capacity and function of CTLs, leading to sustained tumor suppression in mouse models. tandfonline.com
Future strategies may also involve targeting other immunosuppressive cells and cytokines within the TME, such as regulatory T cells (Tregs) and interleukin-10 (IL-10). researchgate.net
Integration with Omics Technologies for Comprehensive Immune Profiling
The advent of "omics" technologies, such as proteomics and transcriptomics, offers powerful tools for a deep and comprehensive analysis of the immune response to Gp100 (25-33)-based therapies. These technologies allow for the simultaneous measurement of thousands of molecules, providing a holistic view of the complex cellular and molecular events that occur during an immune response.
Proteomic techniques are particularly valuable for analyzing the cytokine milieu within the TME. researchgate.net Cytokines are key regulators of immunity, and their profile can indicate the nature and effectiveness of an anti-tumor response. Advanced, highly sensitive immunoassays can now detect and quantify a wide array of cytokines, even at the single-cell level (e.g., ELISpot, flow cytometry), revealing the functional state of Gp100-specific T cells. researchgate.netaacrjournals.org Mass spectrometry-based proteomics can further identify novel proteins and pathways involved in the immune response. researchgate.net
Transcriptomics , through methods like RNA-sequencing (RNA-seq), can profile the gene expression of thousands of individual cells (single-cell RNA-seq). This allows for the detailed characterization of the diverse immune cell populations within the tumor and how their gene expression patterns change in response to Gp100 (25-33) vaccination. nih.gov This can help identify cellular states associated with successful or failed immunotherapy and uncover novel mechanisms of tumor immune evasion. aacrjournals.org
By integrating these omics datasets, researchers can build a comprehensive picture of the immune response, from the expression of specific genes to the secretion of functional proteins, ultimately guiding the development of more effective and personalized immunotherapies.
Development of Predictive Biomarkers for Gp100 (25-33)-Targeted Therapies
To maximize the benefit of Gp100 (25-33)-targeted therapies and to spare patients from ineffective treatments, the development of predictive biomarkers is essential. dovepress.com A predictive biomarker can help identify which patients are most likely to respond to a particular therapy. nih.gov
While research into biomarkers specifically for Gp100 (25-33) therapy is ongoing, several candidates are being investigated in the broader context of melanoma immunotherapy. The expression of PD-L1 on tumor cells is an established, albeit imperfect, biomarker for response to anti-PD-1/PD-L1 therapy. nih.gov In the context of a Gp100 (25-33) vaccine combined with checkpoint blockade, pre-existing T-cell infiltration and PD-L1 status could be important predictive factors. researchgate.net
Circulating tumor DNA (ctDNA) has emerged as a promising non-invasive biomarker for monitoring tumor burden and response to therapy in melanoma. nih.gov A decrease in ctDNA levels after treatment could indicate a positive response to a Gp100 (25-33)-based immunotherapy.
Furthermore, the serum level of the Gp100 protein itself is being explored as a prognostic biomarker in uveal melanoma. nih.gov Elevated levels have been associated with a higher risk of metastasis. nih.gov Future research could investigate whether baseline serum Gp100 levels or changes during treatment could predict the response to therapies that actively target Gp100-expressing cells.
Q & A
What experimental methodologies are recommended for validating the immunogenicity of Gp100 (25-33), mouse (TFA) in T-cell activation assays?
Basic Research Focus
Gp100 (25-33), mouse (TFA) is an H-2Db-restricted epitope critical for activating CD8+ T cells targeting melanoma cells . To validate its immunogenicity:
- ELISPOT/ICS Assays : Use peptide-pulsed antigen-presenting cells (APCs) to stimulate T cells from immunized mice. Measure IFN-γ secretion via ELISPOT or intracellular cytokine staining (ICS). Include controls (e.g., irrelevant peptides) to confirm specificity .
- Proliferation Assays : Track T-cell proliferation using CFSE dilution or thymidine incorporation.
- In Vivo Validation : Adoptively transfer T cells into tumor-bearing mice and monitor tumor regression .
Key Data Contradictions : Some studies report variability in T-cell responses due to peptide stability or MHC binding affinity. Optimize peptide concentration (e.g., 1–10 µg/mL) and validate with MHC tetramer staining .
How do sequence variations between Gp100 (25-33), mouse (TFA) and its human homolog impact cross-species translational research?
Advanced Research Focus
The mouse peptide (EGSRNQDWL) differs from the human variant (KVPRNQDWL) at the N-terminal residues, affecting MHC binding and T-cell receptor (TCR) recognition . Methodological considerations:
- Structural Modeling : Use tools like NetMHC or Rosetta to predict H-2Db binding stability. Mouse-specific residues (Glu25, Gly26, Ser27) reduce binding affinity compared to the human sequence .
- Functional Cross-Reactivity : Test human T cells primed with mouse peptide for cross-reactivity using modified ELISPOT. Note that human TCRs may require altered peptide ligands (APLs) for activation .
Data Contradictions : While mouse models show robust tumor regression, human clinical trials using homologous peptides often report limited efficacy, highlighting species-specific immune dynamics .
What are the critical factors in designing peptide-based vaccines using Gp100 (25-33), mouse (TFA) to overcome tumor immune evasion?
Advanced Research Focus
Tumors often downregulate antigen presentation or induce T-cell exhaustion. Strategies include:
- Adjuvant Selection : Pair the peptide with Toll-like receptor agonists (e.g., Poly(I:C)) or checkpoint inhibitors (anti-PD-1) to enhance dendritic cell activation and sustain T-cell responses .
- Delivery Systems : Use nanoparticle carriers or viral vectors to improve peptide stability and MHC-I presentation .
- Combination Therapies : Integrate with radiotherapy or chemotherapy to induce immunogenic cell death and broaden antigen exposure .
Data Contradictions : Some studies report adjuvant-induced toxicity overshadowing therapeutic benefits. Titrate adjuvant doses and monitor cytokine release profiles .
How should researchers address discrepancies in peptide stability and solubility during in vitro and in vivo applications?
Basic Research Focus
Gp100 (25-33), mouse (TFA) has a molecular weight of 1104.13 Da and requires careful handling:
- Solubility Optimization : Reconstitute in sterile PBS or DMSO (≤1% final concentration) at 1–5 mg/mL. Vortex/heat (37°C) if precipitates form .
- Storage : Lyophilized peptide is stable at -20°C for 2 years. Avoid freeze-thaw cycles in solution .
- In Vivo Administration : For murine studies, use endotoxin-free preparations and validate peptide purity (>95%) via HPLC .
Key Challenge : TFA counterions may interfere with cellular assays. Dialyze or use alternative salts (e.g., acetate) for sensitive experiments .
What mechanistic insights explain the dual expression of Gp100 (25-33), mouse (TFA) in normal melanocytes and melanoma cells?
Advanced Research Focus
Mgp100 is a melanocyte differentiation antigen involved in melanin synthesis, but its overexpression in melanoma creates a tumor-associated antigen (TAA) . Research approaches:
- Transcriptional Profiling : Compare gp100 mRNA levels in B16 melanoma vs. normal melanocytes using qPCR or RNA-seq.
- Immunohistochemistry : Use anti-gp100 antibodies to quantify protein expression in tissue sections .
- Epigenetic Analysis : Investigate methylation status of the gp100 promoter region in tumor vs. normal cells .
Data Contradictions : Despite shared expression, immune tolerance to normal melanocytes persists. Study regulatory T-cell (Treg) infiltration or antigen presentation thresholds in tumor microenvironments .
How can researchers reconcile conflicting results in Gp100 (25-33), mouse (TFA)-based vaccine efficacy across preclinical studies?
Advanced Research Focus
Discrepancies arise from variables like mouse strain (C57BL/6 vs. BALB/c), tumor implantation site, and peptide dosing:
- Standardized Models : Use syngeneic B16-F10 melanoma in C57BL/6 mice with consistent tumor challenge doses (e.g., 5×10^5 cells) .
- Endpoint Harmonization : Define primary endpoints (e.g., tumor volume, survival) and secondary endpoints (T-cell infiltration, cytokine levels) .
- Meta-Analysis : Pool data from multiple studies to identify confounding factors (e.g., peptide storage conditions, adjuvant lot variability) .
Key Insight : Negative results may reflect inadequate T-cell priming rather than peptide inefficacy. Validate vaccine protocols with positive controls (e.g., OVA peptide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
